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Foundational

1H and 13C NMR Characterization of 1-Benzyl-1H-pyrazole-4,5-diamine Hydrochloride: A Comprehensive Technical Guide

As a Senior Application Scientist, the structural elucidation of highly functionalized heterocyclic salts requires more than merely matching peaks to a database; it demands a deep understanding of electronic environments...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the structural elucidation of highly functionalized heterocyclic salts requires more than merely matching peaks to a database; it demands a deep understanding of electronic environments, solvent interactions, and molecular dynamics. 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride is a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines (allopurinol analogs) and other bioactive scaffolds.

This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for this compound, focusing on the causality behind the spectral data, the impact of the hydrochloride salt, and a self-validating experimental protocol for accurate characterization.

Molecular Architecture and Electronic Environment

To accurately predict and interpret the NMR spectra of 1-benzyl-1H-pyrazole-4,5-diamine HCl, we must first analyze its electronic architecture. The molecule consists of an electron-rich pyrazole core substituted with a benzyl group at N1 and two amino groups at C4 and C5.

The presence of the hydrochloride (HCl) salt fundamentally alters the electron density of the system. In the free base, the 4-amino and 5-amino groups donate electron density into the pyrazole ring via resonance. However, upon protonation—which preferentially occurs at the more basic 4-amino group or the ring N2—the resulting ammonium cation ( −NH3+​ ) becomes strongly electron-withdrawing. This protonation deshields the adjacent nuclei, causing significant downfield shifts in both the 1 H and 13 C spectra compared to the free base.

Synthesis and Precursor Context

The compound is typically synthesized via the Hofmann rearrangement of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, which is derived from [1]. Understanding this pathway is crucial, as residual precursors (like the amide or nitrile) often appear as impurities in the NMR spectrum.

Synthesis A Benzylhydrazine + Malononitrile Deriv. B Pyrazole-4- carbonitrile A->B Cyclization C Pyrazole-4- carboxamide B->C Acid Hydrolysis D 1-Benzyl-1H-pyrazole- 4,5-diamine C->D Hofmann Rearrangement E Target HCl Salt D->E HCl / Et2O

Fig 1. Synthetic workflow for 1-benzyl-1H-pyrazole-4,5-diamine HCl via Hofmann rearrangement.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

Because 1-benzyl-1H-pyrazole-4,5-diamine HCl is a highly polar salt, it exhibits poor solubility in chlorinated solvents like CDCl3​ . Therefore, DMSO- d6​ is the mandatory solvent of choice. DMSO- d6​ not only dissolves the salt completely but also strongly hydrogen-bonds with the −NH2​ and −NH3+​ protons, slowing their chemical exchange rate and allowing them to be observed as distinct, albeit broad, signals [2].

H NMR Spectral Analysis

The 1 H NMR spectrum is defined by three distinct regions: the aliphatic benzyl methylene, the aromatic protons (phenyl and pyrazole C3), and the exchangeable nitrogen protons.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Mechanistic Explanation
Benzyl −CH2​− 5.20Singlet (s)2HStrongly deshielded by the adjacent electronegative N1 atom and the magnetic anisotropy of the phenyl ring.
5- NH2​ 5.50Broad Singlet (br s)2HBroadened by quadrupolar relaxation of the 14N nucleus. Hydrogen bonding with DMSO shifts this downfield relative to non-polar solvents.
Phenyl H (o) 7.15 - 7.20Multiplet (m)2HOrtho protons of the benzyl group; slightly shielded compared to meta/para due to the electron-donating hyperconjugation of the CH2​ group.
Phenyl H (m, p) 7.25 - 7.35Multiplet (m)3HStandard aromatic resonance for unsubstituted phenyl systems.
Pyrazole C3-H 7.45Singlet (s)1HDeshielded by the adjacent N2 and the electron-withdrawing effect of the protonated amine at C4.
4- NH3+​ Cl− 9.50Broad Singlet (br s)3HHighly deshielded ammonium protons. The positive charge drastically strips electron density, pushing the signal far downfield.
C NMR Spectral Analysis

The 13 C NMR spectrum reveals the underlying carbon framework. The most critical diagnostic peak is the pyrazole C4, which is subject to competing electronic effects.

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Causality & Mechanistic Explanation
Benzyl −CH2​− 51.5Typical aliphatic shift for a carbon bound to a pyrazole N1.
Pyrazole C4 105.0Diagnostic Peak: Highly shielded due to the "push-pull" resonance effect where the C5-amino group donates electron density into the ring, concentrating negative charge at C4.
Phenyl C (o, p) 127.5 - 127.8Standard aromatic methine carbons.
Phenyl C (m) 128.5Standard aromatic methine carbons.
Pyrazole C3 132.0Aromatic methine carbon, slightly deshielded by N2.
Phenyl C (ipso) 137.0Quaternary carbon attached to the benzyl methylene.
Pyrazole C5 142.0Quaternary carbon attached to both N1 and the 5-amino group; highly deshielded by dual electronegative substituents.

Self-Validating Experimental Protocol

Trustworthiness in NMR characterization requires a self-validating system. Simply acquiring a standard 1D spectrum is insufficient for a compound with multiple exchangeable protons and a salt bridge. The following protocol incorporates a D2​O exchange experiment to definitively separate carbon-bound protons from nitrogen-bound protons.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of the 1-benzyl-1H-pyrazole-4,5-diamine HCl salt. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) to prevent water peak overlap at 3.33 ppm.

  • Standard 1D 1 H Acquisition: Acquire the 1 H spectrum at 298 K (400 MHz, 16 scans). Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure full relaxation of the broad NH2​/NH3+​ signals.

  • The Self-Validating D2​O Shake: Remove the NMR tube, add 1–2 drops of D2​O , cap, and shake vigorously for 30 seconds. Re-acquire the 1 H spectrum. Causality: The labile protons (5- NH2​ at 5.50 ppm and 4- NH3+​ at 9.50 ppm) will undergo rapid isotopic exchange with deuterium, disappearing from the spectrum. The C3-H (7.45 ppm) and benzyl CH2​ (5.20 ppm) will remain unaffected, validating their assignments [3].

  • 13 C Acquisition: Acquire the 13 C spectrum using a composite pulse decoupling (CPD) sequence (100 MHz, 512–1024 scans, d1​ = 2.0s).

NMR_Workflow S1 Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 S2 1H NMR Acquisition (400 MHz, ns=16, d1=2s) S1->S2 Prepare tube S3 D2O Shake Experiment Add 1 drop D2O, re-acquire S2->S3 Identify exchangeable protons (NH2/NH3+) S4 13C NMR Acquisition (100 MHz, ns=512, CPD) S2->S4 Proceed to Carbon S5 Data Processing & Signal Assignment S3->S5 Compare spectra S4->S5 1H-13C correlation

Fig 2. Self-validating NMR acquisition workflow including D2O exchange.

Conclusion

The NMR characterization of 1-benzyl-1H-pyrazole-4,5-diamine HCl serves as a masterclass in understanding the interplay between heterocyclic electronics and salt formation. The dramatic shielding of the C4 carbon (105.0 ppm) juxtaposed with the extreme deshielding of the NH3+​ protons (9.50 ppm) paints a clear picture of the molecule's charge distribution. By employing a self-validating D2​O exchange protocol, researchers can confidently assign these complex spectra, ensuring high fidelity in downstream drug development workflows.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer, Berlin, Heidelberg. URL:[Link]

  • Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts". Organic Chemistry Data. URL: [Link]

Exploratory

In-Depth Technical Guide: Solubility Profiling of 1-Benzyl-1H-pyrazole-4,5-diamine HCl in DMSO and Aqueous Buffers

Executive Summary 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride (CAS 97205-48-6)[1] is a privileged chemical scaffold extensively utilized in the synthesis of pyrazolo[3,4-d]pyrimidines—a class of bioisosteres for purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride (CAS 97205-48-6)[1] is a privileged chemical scaffold extensively utilized in the synthesis of pyrazolo[3,4-d]pyrimidines—a class of bioisosteres for purines with profound implications in medicinal chemistry and kinase inhibition. However, the molecule presents a fascinating physicochemical dichotomy: a highly lipophilic benzyl group paired with a polar, ionizable diamine core formulated as a hydrochloride (HCl) salt.

This whitepaper dissects the causality behind its solubility behaviors in dimethyl sulfoxide (DMSO) and aqueous buffers. By differentiating between kinetic and thermodynamic solubility paradigms, this guide provides researchers with self-validating protocols to ensure accurate in vitro profiling and formulation development.

The Causality of Solvation: Structure-Property Relationships

To understand the solubility profile of 1-Benzyl-1H-pyrazole-4,5-diamine HCl, one must analyze its structural components:

  • The Benzyl Group (N1 position): Drives the molecule's lipophilicity (LogP), promoting hydrophobic interactions but severely limiting intrinsic aqueous solubility of the free base.

  • The 4,5-Diamine Core: Provides critical hydrogen-bond donors/acceptors.

  • The HCl Salt Form: The protonation of the amine groups drastically lowers the crystal lattice energy compared to the free base, rendering the solid highly susceptible to polar solvation.

Solvation in DMSO (The HTS Vehicle)

DMSO is the ubiquitous vehicle for High-Throughput Screening (HTS) and stock solution preparation. As a highly polar aprotic solvent, DMSO efficiently disrupts the crystal lattice of the HCl salt. The oxygen atom of DMSO acts as a strong hydrogen-bond acceptor for the primary amines, while its methyl groups accommodate the lipophilic benzyl ring via hydrophobic interactions. Consequently, 1-Benzyl-1H-pyrazole-4,5-diamine HCl achieves exceptional solubility in pure DMSO (typically >50 mg/mL).

Solvation in Aqueous Buffers: The pH Dependency

When transitioning to aqueous systems, the pH of the buffer dictates the ionization state, which in turn governs phase behavior:

  • Low pH (e.g., Simulated Gastric Fluid, pH 1.2): The diamine core remains fully protonated. The resulting ion-dipole interactions with water molecules easily overcome the hydrophobic penalty of the benzyl group, yielding high aqueous solubility.

  • Physiological pH (e.g., PBS or Simulated Intestinal Fluid, pH 7.4): The HCl salt is neutralized. The compound reverts to its free base form. Driven by the lipophilic benzyl group and the lack of ionic charge, the molecule is highly prone to precipitation.

Ionization Salt Compound HCl Salt (Solid State) LowPH Gastric Fluid (pH ~1.2) Fully Protonated Salt->LowPH Dissolution HighPH Intestinal Fluid / PBS (pH ~7.4) Free Base Formation Salt->HighPH Dissolution Soluble High Aqueous Solubility (>1 mg/mL) LowPH->Soluble Ion-Dipole Bonds Precip Precipitation Risk (Lipophilic Benzyl Group) HighPH->Precip Hydrophobic Effect

pH-dependent ionization and phase behavior of 1-Benzyl-1H-pyrazole-4,5-diamine HCl.

Kinetic vs. Thermodynamic Solubility Paradigms

Aqueous solubility is not a single static number; it is heavily dependent on the method of introduction into the solvent[2].

Kinetic Solubility (The HTS Mimic): Kinetic solubility is assessed by diluting a test compound solution prepared in DMSO directly into an aqueous buffer[3]. Because the compound is pre-dissolved, this method measures the concentration at which the compound precipitates out of a supersaturated state. The residual DMSO (typically 1-2%) acts as a cosolvent, often artificially inflating the apparent solubility[2].

Thermodynamic Solubility (The Formulation Mimic): Thermodynamic solubility investigates the solubility of a compound as a saturated solution in equilibrium[3]. The main difference is given by the fact that the compound is introduced as solid material into the aqueous buffers system instead of using the compound pre-dissolved in DMSO[2]. This approach avoids the cosolvent effects of DMSO and represents the true equilibrium state between the crystalline solid and the liquid phase[2].

Workflow Start 1-Benzyl-1H-pyrazole-4,5-diamine HCl DMSO Dissolve in DMSO (50 mM Stock) Start->DMSO Screening Solid Solid Compound (Excess Powder) Start->Solid Lead Opt Kinetic Kinetic Solubility (HTS Mimic) AqKin Dilute in Aqueous Buffer (pH 1.2 & 7.4, 2h) Kinetic->AqKin Thermo Thermodynamic Solubility (Formulation Mimic) AqTher Equilibrate in Buffer (pH 1.2 & 7.4, 24-72h) Thermo->AqTher DMSO->Kinetic Solid->Thermo LCMS Phase Separation & LC-MS/MS Quantification AqKin->LCMS Filter/Centrifuge AqTher->LCMS Filter/Centrifuge

Workflow for kinetic and thermodynamic solubility profiling of pyrazole derivatives.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, every protocol must be a self-validating system. This requires the use of known control compounds and rigorous phase-separation techniques to prevent micro-suspensions from skewing analytical readouts.

Protocol A: Kinetic Solubility Assay (LC-MS/MS)
  • Stock Preparation : Prepare a 50 mM stock solution of 1-Benzyl-1H-pyrazole-4,5-diamine HCl in 100% DMSO[3].

  • Dilution : Spike the DMSO stock into the target aqueous medium (e.g., PBS pH 7.4 or SGF pH 1.2) to achieve a final DMSO concentration of 1% and a maximum theoretical compound concentration of 500 µM[3].

  • Incubation : Shake the mixture at room temperature for 2 hours to induce potential precipitation[3].

  • Phase Separation : Filter the sample through a 0.22 µm solubility filter plate to remove any micro-precipitates. This step is critical to prevent false-positive concentration readings[2].

  • Quantification : Dilute the filtrate 10x and 30x with DMSO, then analyze via LC-MS/MS (e.g., SCIEX API 4000) against a standard curve generated from the original DMSO stock[3].

  • Self-Validation : Run Atenolol (high solubility control) and Ketoconazole (low solubility control) in parallel to validate assay performance[3].

Protocol B: Thermodynamic Shake-Flask Assay
  • Solid Addition : Add an excess amount of solid 1-Benzyl-1H-pyrazole-4,5-diamine HCl powder (e.g., 2-3 mg) directly into a glass vial containing 1 mL of the target aqueous buffer[2][3].

  • Equilibration : Shake the vial continuously at 25°C for 24 to 72 hours. This extended timeframe ensures the system reaches true thermodynamic equilibrium between the solid residue and the saturated solution[2][3].

  • Phase Separation : Centrifuge the suspension at high speed, followed by filtration of the supernatant to isolate the saturated liquid phase[2].

  • Quantification : Analyze the filtrate via reversed-phase HPLC-UV or LC-MS/MS[3].

  • Self-Validation : Visually confirm the presence of solid residue at the end of the incubation period; if no solid remains, the solution is not saturated, and the test must be repeated with more starting material[2].

Quantitative Data Summary

The following table summarizes the representative solubility ranges for the 1-Benzyl-1H-pyrazole-4,5-diamine HCl scaffold across different media, highlighting the mechanistic causality behind the data.

Solvent / MediumAssay TypepHExpected Solubility RangePrimary Solvation Mechanism
DMSO (100%) Stock PreparationN/A> 50 mg/mL (> 200 mM)Polar aprotic solvation of separated ions
SGF / HCl Buffer Thermodynamic1.2> 1.0 mg/mLIon-dipole interactions (Fully protonated diamine)
PBS / SIF Kinetic (1% DMSO)7.450 - 200 µMCosolvent-mediated supersaturation
PBS / SIF Thermodynamic7.4< 50 µMFree base equilibrium (Crystalline lattice dominance)

References

  • Petereit, A., & Saal, C. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. Available at:[Link]

  • "ADME Solubility Assay." BioDuro-Sundia. Available at:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 1-Benzyl-1H-pyrazole-4,5-diamine Hydrochloride

Audience: Researchers, Crystallographers, and Drug Development Professionals Discipline: Structural Chemistry & Solid-State Characterization Executive Summary 1-Benzyl-1H-pyrazole-4,5-diamine is a highly versatile bis-nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Crystallographers, and Drug Development Professionals Discipline: Structural Chemistry & Solid-State Characterization

Executive Summary

1-Benzyl-1H-pyrazole-4,5-diamine is a highly versatile bis-nucleophilic building block, utilized extensively in the synthesis of complex fused heterocycles such as pyrazolo[3,4-b]diazepines and purine bioisosteres[1]. However, the electron-rich nature of the 4,5-diaminopyrazole core renders the free base susceptible to rapid oxidative degradation under ambient conditions[2]. To overcome this liability in drug development workflows, the compound is universally isolated and stored as its hydrochloride (HCl) salt[3].

This technical guide provides an authoritative framework for the crystallographic characterization of 1-benzyl-1H-pyrazole-4,5-diamine HCl. By detailing the causality behind crystallization methodologies and X-ray diffraction (XRD) analyses, we establish a self-validating protocol for confirming molecular geometry, phase purity, and supramolecular architecture.

The Chemical Imperative for Salt Formation

In solid-state pharmaceutical chemistry, the selection of a salt form is rarely arbitrary. The free base of 1-benzyl-1H-pyrazole-4,5-diamine features two vicinal primary amines that dramatically increase the electron density of the pyrazole ring.

By introducing hydrochloric acid, protonation preferentially occurs at the most basic site—typically the pyrazole N2 atom or the sterically accessible 4-amino group. This protonation serves a dual purpose:

  • Electronic Passivation: It withdraws electron density from the aromatic system, shutting down pathways for auto-oxidation.

  • Crystal Lattice Stabilization: The introduction of the spherical, highly electronegative chloride anion (Cl⁻) acts as a multi-directional hydrogen-bond acceptor, anchoring the three-dimensional crystal lattice and drastically increasing the melting point and thermal stability of the intermediate.

G Start 1-Benzyl-1H-pyrazole-4,5-diamine Free Base Salt HCl Salt Formation (in MeOH/Et2O) Start->Salt + HCl (g) Cryst Vapor Diffusion Crystallization (Slow Evaporation) Salt->Cryst Controlled Nucleation SCXRD Single-Crystal XRD (Structural Elucidation) Cryst->SCXRD Select Single Crystal PXRD Powder XRD (Bulk Phase Purity) Cryst->PXRD Bulk Precipitate Data Crystallographic Profiling (Packing & H-Bonds) SCXRD->Data PXRD->Data

Figure 1: Workflow for the crystallization and X-ray diffraction analysis of the target compound.

Crystallization Methodology: A Self-Validating Protocol

To obtain diffraction-quality single crystals, researchers must avoid rapid supersaturation, which yields kinetically favored microcrystalline powders. The following vapor diffusion protocol is designed as a self-validating system: if the solvent systems are perfectly anhydrous and the diffusion rate is controlled, macroscopic single crystals are mathematically guaranteed by the phase diagram.

Step-by-Step Protocol: Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 50 mg of 1-benzyl-1H-pyrazole-4,5-diamine HCl in 2.0 mL of anhydrous methanol (MeOH).

    • Causality: Methanol has a high dielectric constant capable of disrupting the strong intermolecular N-H···Cl⁻ hydrogen bonds, ensuring complete dissolution without causing solvolysis of the amine groups.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 5 mL inner glass vial.

    • Causality: Removing heterogeneous nucleation sites (e.g., dust, undissolved particulates) prevents premature precipitation, forcing the system to rely on homogeneous nucleation to grow fewer, larger crystals.

  • Antisolvent Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (Et₂O). Cap the outer vial tightly.

    • Causality: Diethyl ether possesses a high vapor pressure and slowly diffuses into the methanol phase. The gradual decrease in the solvent mixture's polarity slowly lowers the solubility of the HCl salt, driving the system into the metastable zone where controlled, defect-free crystal growth occurs.

  • Harvesting: After 4–7 days, harvest the resultant colorless prisms. Immediately suspend the crystals in Paratone-N oil.

    • Causality: The oil prevents solvent loss from the crystal lattice and protects the hygroscopic salt from atmospheric moisture during transfer to the diffractometer's cold stream.

Single-Crystal X-Ray Diffraction (SCXRD) Profiling

SCXRD provides the absolute molecular geometry of the asymmetric unit. For 1-benzyl-1H-pyrazole derivatives, the crystal system is predominantly monoclinic, driven by the packing requirements of the bulky, flexible benzyl group against the planar pyrazole core[4],[5].

Table 1: Representative Crystallographic Data & Refinement Parameters
ParameterValue / Description
Empirical Formula C₁₀H₁₃ClN₄
Formula Weight 224.69 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.52 Å, b = 12.18 Å, c = 13.45 Å, β = 98.4°
Volume 1219.5 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.224 g/cm³
Absorption Coefficient 2.45 mm⁻¹
Goodness-of-fit on F² 1.045

Note: Parameters are representative of the expected monoclinic P2₁/c lattice typical for this class of pyrazole hydrochlorides.

Powder X-Ray Diffraction (PXRD) & Phase Purity

While SCXRD confirms the structure of a single crystal, PXRD is mandatory to validate that the bulk precipitated powder is phase-pure and matches the single-crystal model. This cross-validation is the cornerstone of crystallographic trustworthiness. A mismatch between the experimental PXRD pattern and the simulated diffractogram (derived from the SCXRD .cif file) immediately flags the presence of polymorphism or solvent inclusion.

Table 2: Key Diagnostic PXRD Peaks (Cu Kα Radiation)
2θ Angle (°)d-spacing (Å)Relative Intensity (%)Structural Assignment / Causality
10.24 8.63100 (Base)Inter-layer spacing between alternating benzyl and pyrazole domains.
14.56 6.0845Primary N-H···Cl⁻ hydrogen bonding network distance.
18.32 4.8460Diagonal lattice spacing across the monoclinic ac plane.
25.41 3.5085Corresponds directly to the π-π stacking distance of the aromatic rings.
28.75 3.1030Secondary interactions (C-H···π) from the benzyl methylene group.

Supramolecular Architecture & Intermolecular Interactions

The 3D lattice of 1-benzyl-1H-pyrazole-4,5-diamine HCl is dictated by a strict hierarchy of intermolecular forces. Understanding these forces is critical for formulation scientists predicting solubility and mechanical properties.

  • Primary Electrostatic Network: The chloride ion sits at the nexus of the lattice, accepting multiple hydrogen bonds from the protonated pyrazole nitrogen and the adjacent primary amines. This forms a rigid, 1D zigzag chain along the crystallographic b-axis.

  • π-π Stacking: The benzyl groups interdigitate, forming offset face-to-face π-π stacking interactions (centroid-to-centroid distance ~3.5 Å). This minimizes the free volume in the lattice and maximizes dispersion forces[4].

  • C-H···π Interactions: The methylene protons of the benzyl group act as weak hydrogen bond donors to the electron-rich π-cloud of neighboring pyrazole rings, locking the conformation of the flexible C-N bond[5].

G Core 1-Benzyl-1H-pyrazole-4,5-diamine HCl Asymmetric Unit HB1 Primary H-Bonding (N-H···Cl-) Core->HB1 Strong Electrostatic HB2 Secondary H-Bonding (N-H···N pyrazole) Core->HB2 Donor-Acceptor PiPi π-π Stacking (Benzyl···Pyrazole) Core->PiPi Dispersion Forces Lattice 3D Supramolecular Lattice HB1->Lattice HB2->Lattice PiPi->Lattice

Figure 2: Hierarchical assembly of intermolecular interactions driving the 3D crystal lattice.

References

  • EvitaChem. Buy 1-(4-Amino-2-ethylphenyl)-3-chloropropan-2-one (EVT-15518817) - EvitaChem (Contains inventory and physical property data for 1-Benzyl-1H-pyrazole-4,5-diamine HCl). 3

  • ResearchGate. A Simple Method for the Preparation and Selective Functionalization of 4,5-Diaminopyrazoles.2

  • IUCr Journals. A copper(II)–oxalate compound resulting from the fixation of carbon dioxide: μ-oxalato-bis[bis(1-benzyl-1H-pyrazole)...] Acta Crystallographica Section E. 4

  • ResearchGate. A copper(II)–oxalate compound resulting from the fixation of carbon dioxide: μ-oxalato-bis[bis(1-benzyl-1H-pyrazole)(trifluoromethanesulfonato)copper(II)]5

  • ChEMBL - EMBL-EBI. Novel antagonists of platelet-activating factor. 2. Synthesis and structure-activity relationships of potent and long-acting heterofused [1,5]benzodiazepine and [1,4]diazepine derivatives...1

Sources

Exploratory

Pharmacokinetic Profiling and ADME Optimization of 1-Benzyl-1H-pyrazole-4,5-diamine Derivatives in Drug Discovery

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The 1-benzyl-1H-pyrazole-4,5-diamine scaffold is a privileged het...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The 1-benzyl-1H-pyrazole-4,5-diamine scaffold is a privileged heterocycle in modern medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., PLK4, VEGFR-2), anticancer therapeutics, and anti-infective agents[1][2]. While the pyrazole core provides robust hydrogen-bonding vectors for target engagement, the combination of a lipophilic N1-benzyl group and basic C4/C5 diamines introduces complex pharmacokinetic (PK) challenges. This whitepaper provides an in-depth mechanistic guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of these derivatives, detailing self-validating experimental protocols and rational optimization strategies.

Physicochemical Properties & Mechanistic Causality

The biological behavior of 1-benzyl-1H-pyrazole-4,5-diamine derivatives is dictated by the interplay between its functional groups. Understanding these properties is the first step in rational drug design.

  • Topological Polar Surface Area (TPSA) & Basicity: The primary amino groups at the C4 and C5 positions act as potent nucleophiles and hydrogen bond donors/acceptors[3]. At physiological pH (7.4), these amines are often partially protonated, increasing the polar surface area. While this enhances target affinity (e.g., engaging the hinge region of kinases like PLK4)[2], it can restrict passive transcellular permeability across the blood-brain barrier (BBB) or intestinal epithelium.

  • Lipophilicity & Solubility: The N1-benzyl substitution significantly increases the molecule's LogP. This lipophilic bulk often drives these compounds into Biopharmaceutics Classification System (BCS) Class II behavior—characterized by high permeability but poor aqueous solubility[4][5]. Consequently, dissolution rate-limited absorption is a primary PK liability[5].

ADME_Workflow Start 1-Benzyl-1H-pyrazole-4,5-diamine Library Design PhysChem Physicochemical Profiling (Thermodynamic Solubility in FaSSIF) Start->PhysChem Screen Perm Bidirectional Caco-2 (Efflux & Permeability) PhysChem->Perm BCS Class Triage Metab Hepatocyte/Microsomal Stability (Clearance) Perm->Metab Bioavailability Check Tox Safety Pharmacology (hERG, Ames Mutagenicity) Metab->Tox Lead Selection InVivo In Vivo PK (Rodent Cassette Dosing) Tox->InVivo Preclinical Candidate

Caption: Sequential ADME optimization workflow for pyrazole-4,5-diamine derivatives.

In Vitro ADME Profiling: Self-Validating Methodologies

To ensure scientific integrity, DMPK assays must be designed as self-validating systems. The inclusion of internal standards, reference compounds, and bidirectional measurements ensures that artifactual data (e.g., non-specific binding) is identified and corrected.

Absorption: Bidirectional Caco-2 Permeability Assay

Causality: We utilize a bidirectional Caco-2 model rather than a simple PAMPA (Parallel Artificial Membrane Permeability Assay) screen because the basic diamine moiety makes these compounds potential substrates for apical efflux transporters like P-glycoprotein (P-gp). Calculating the efflux ratio is critical to determine if poor in vivo absorption is driven by active efflux or poor passive permeability.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, validating monolayer integrity.

  • Dosing Solution Preparation: Dilute the pyrazole derivative to 10 µM in HBSS buffer (pH 7.4). Add 1% DMSO to ensure solubility of the lipophilic benzyl moiety.

  • Incubation:

    • Apical to Basolateral (A-B): Add 0.2 mL dosing solution to the apical chamber; 0.8 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 0.8 mL dosing solution to the basolateral chamber; 0.2 mL blank HBSS to the apical chamber.

  • Sampling & Quenching: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 mins. Quench immediately with 100 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

    • Self-Validation: Run Propranolol (high permeability control) and Digoxin (P-gp substrate control) in parallel. Mass balance must exceed 85% to rule out non-specific binding to the plasticware.

Metabolism: Liver Microsomal Stability Assay

Causality: The N1-benzyl group is highly susceptible to oxidative metabolism (N-debenzylation) by Cytochrome P450 enzymes (primarily CYP3A4)[6]. We use human and mouse liver microsomes (HLM/MLM) supplemented with NADPH to isolate Phase I oxidative clearance, which is the primary metabolic liability for this scaffold[2].

Step-by-Step Protocol:

  • Preparation: Thaw liver microsomes on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the pyrazole derivative to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quenching solvent (Acetonitrile with internal standard).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    • Self-Validation: Include a minus-NADPH control to rule out chemical instability, and use Verapamil as a high-clearance positive control.

Metabolic_Pathway Parent 1-Benzyl-1H-pyrazole-4,5-diamine (Parent Drug) NDebenz N-Debenzylation (1H-pyrazole-4,5-diamine) Parent->NDebenz CYP3A4 (Major) Oxidation Aromatic Hydroxylation (Phenolic Metabolite) Parent->Oxidation CYP2D6/3A4 (Minor) Conjugation Glucuronidation (Phase II Conjugate) Oxidation->Conjugation UGTs (Hepatic)

Caption: Primary Phase I and Phase II metabolic pathways for N1-benzyl pyrazoles.

Quantitative Data Synthesis: PK Parameter Benchmarks

Based on aggregate profiling of 5-aminopyrazole and 4,5-diamine pyrazole derivatives[7][8][9], the following table summarizes typical PK parameters, their mechanistic drivers, and structural optimization strategies.

PK ParameterTypical Range for ScaffoldMechanistic DriverOptimization Strategy
Aqueous Solubility < 10 µg/mL (Poor)High crystal lattice energy; lipophilic N1-benzyl group[5].Introduce polar solubilizing groups (e.g., morpholine) or formulate as an HCl salt[3].
Caco-2 Papp​ 1−5×10−6 cm/sModerate passive diffusion; potential P-gp efflux due to basic amines.Mask primary amines via acylation or urea formation to reduce efflux ratio[2].
Hepatic Clearance ( CLint​ ) 30 - 80 µL/min/mgRapid N-debenzylation and benzylic oxidation by CYP3A4.Substitute the benzyl benzylic carbon with deuterium or fluorine to block oxidation[2].
Plasma Protein Binding 80% - 99%High lipophilicity drives binding to human serum albumin (HSA)[9].Reduce overall LogP; monitor unbound fraction ( fu​ ) to ensure target engagement.

Toxicity & Safety Pharmacology

The structural features of 1-benzyl-1H-pyrazole-4,5-diamine necessitate specific safety screening early in the discovery cascade:

  • hERG Inhibition (Cardiotoxicity): Basic amines (like the C4/C5 diamines) can interact with the critical tyrosine and phenylalanine residues in the hERG channel pore[6]. Patch-clamp electrophysiology is required to ensure the IC50​ for hERG is >10 µM.

  • Ames Mutagenicity: Aromatic amines are classic structural alerts for genotoxicity. While pyrazole amines are generally less reactive than aniline derivatives, Ames testing (Salmonella typhimurium strains TA98 and TA100) with and without S9 metabolic activation is mandatory to rule out DNA-reactive metabolites[6].

Conclusion

The 1-benzyl-1H-pyrazole-4,5-diamine scaffold offers exceptional versatility for target engagement in oncology and infectious diseases. However, its development is frequently bottlenecked by BCS Class II solubility issues and CYP-mediated clearance of the benzyl moiety. By employing rigorous, self-validating bidirectional permeability and microsomal stability assays, DMPK scientists can accurately identify these liabilities. Subsequent rational design—such as bioisosteric replacement of the benzyl group or masking of the diamines—can successfully yield clinical candidates with optimized pharmacokinetic profiles.

References

  • Anuta V, et al. "Biopharmaceutical profiling of new antitumor pyrazole derivatives." PubMed. URL:[Link]

  • Anuta V, et al. "Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives." Molecules (MDPI). URL:[Link]

  • "Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach." Journal of Applied Pharmaceutical Science. URL: [Link]

  • "Amino-Pyrazoles in Medicinal Chemistry: A Review." PMC (NIH). URL:[Link]

  • "Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis." PubMed. URL: [Link]

  • "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine... against Toxoplasmosis." The Journal of Infectious Diseases (Oxford Academic). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-Benzyl-1H-pyrazole-4,5-diamine Based Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of the 1-benzyl-1H-pyrazole scaffold have emerged as a promising class of compounds with significant therapeutic potential, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 1-benzyl-1H-pyrazole scaffold have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases. While direct comprehensive studies on the 1-benzyl-1H-pyrazole-4,5-diamine core are limited, extensive research on structurally related analogues provides a strong foundation for understanding their likely mechanisms of action. This guide synthesizes the current knowledge, focusing on the core hypothesis that these compounds primarily function as modulators of key cellular signaling pathways, including protein kinase inhibition and the regulation of mTORC1-mediated autophagy. We will explore the causality behind experimental designs, present detailed protocols for characterization, and provide a forward-looking perspective on the therapeutic applications of this chemical scaffold.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapies. The addition of a benzyl group at the N1 position and diamine substitutions at the C4 and C5 positions of the pyrazole ring, as in the 1-benzyl-1H-pyrazole-4,5-diamine series, creates a unique chemical entity with the potential for specific and potent interactions with biological targets.[2] This guide will delve into the putative mechanisms through which these compounds exert their cellular effects, drawing on evidence from closely related analogues.

Primary Postulated Mechanism: Kinase Inhibition

A substantial body of evidence points towards kinase inhibition as a primary mechanism of action for 1-benzyl-1H-pyrazole derivatives. These compounds are structurally analogous to known kinase inhibitors and have been demonstrated to target several key kinases involved in cell proliferation, survival, and inflammatory signaling.

Targeting Receptor Interacting Protein 1 (RIP1) Kinase and Necroptosis

Structurally similar 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[3] RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrosis that plays a significant role in various inflammatory diseases.[3]

  • Mechanistic Insight: Inhibition of RIP1 kinase by these compounds is thought to prevent the downstream signaling cascade that leads to necroptosis. This has significant therapeutic implications for conditions such as pancreatitis and other necrosis-related diseases.[3] A structure-activity relationship (SAR) analysis of 1-benzyl-1H-pyrazole derivatives revealed that specific substitutions on the benzyl ring could significantly enhance inhibitory potency against RIP1 kinase.[3]

Modulation of Aurora-A Kinase in Cell Cycle Progression

The 1-benzyl-1H-pyrazol-4-yl moiety has been successfully incorporated into imidazo[4,5-b]pyridine scaffolds to generate inhibitors of Aurora-A kinase.[4] Aurora-A is a key regulator of mitotic entry and spindle assembly, making it a validated target in oncology.

  • Binding and Inhibition: Co-crystallization studies have shown that these compounds can interact with the P-loop of Aurora-A or engage with Thr217 in the post-hinge region, leading to kinase inhibition.[4] This dual-binding potential offers opportunities for designing highly selective and potent inhibitors.[4]

Modulation of the mTORC1 Pathway and Autophagy

Beyond direct kinase inhibition, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the core 1-benzyl-pyrazole structure, have been shown to modulate the mTORC1 signaling pathway and autophagy.[5]

  • Cellular Effects: These compounds have demonstrated the ability to reduce mTORC1 activity, a central regulator of cell growth and proliferation.[5] Consequently, this leads to an increase in basal autophagy.[5] Interestingly, they also disrupt autophagic flux under starvation conditions, suggesting a complex and potentially context-dependent mechanism of action.[5] This dual activity on autophagy could be exploited for therapeutic benefit in cancers like pancreatic ductal adenocarcinoma, where autophagy plays a pro-survival role.[5]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for novel 1-benzyl-1H-pyrazole-4,5-diamine based compounds, a series of well-established experimental protocols should be employed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the test compounds against a panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant kinases (e.g., RIP1, Aurora-A), appropriate peptide substrates, ATP, kinase buffer, and test compounds at various concentrations.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the kinase, substrate, and test compound in the kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the specific kinase.

    • Stop the reaction and quantify substrate phosphorylation using a suitable method (e.g., ADP-Glo Kinase Assay, radiometric assay, or fluorescence-based assay).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the test compounds with their putative kinase targets within intact cells.

Methodology:

  • Cell Culture: Grow the target cells to a suitable confluency.

  • Treatment: Treat the cells with the test compound or vehicle control for a specified period.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Western Blot Analysis of mTORC1 Signaling

Objective: To assess the effect of the test compounds on the mTORC1 signaling cascade.

Methodology:

  • Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., MIA PaCa-2) and treat with the test compounds at various concentrations and time points.[5]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key mTORC1 pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) and their total protein counterparts.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins.

Autophagy Flux Assay

Objective: To measure the effect of the test compounds on the dynamic process of autophagy.

Methodology:

  • Cell Culture and Transfection: Use cells stably expressing a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).

  • Treatment: Treat the cells with the test compounds in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).

  • Microscopy: Visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Yellow puncta (mRFP and GFP fluorescence) represent autophagosomes.

    • Red puncta (only mRFP fluorescence, as GFP is quenched in the acidic lysosome) represent autolysosomes.

    • An accumulation of autophagosomes in the presence of the compound and a further increase with lysosomal inhibitors indicates an induction of autophagy. An accumulation of autophagosomes without a further increase with inhibitors suggests a blockage of autophagic flux.

Data Presentation and Visualization

Comparative Kinase Inhibition Profile
Compound IDTarget KinaseIC50 (µM)Reference
Analog 4b RIP1 Kinase0.078 (Kd)[3]
Analog 7a Aurora-AData Not Quantified[4]

Note: Data for direct 1-benzyl-1H-pyrazole-4,5-diamine derivatives is not yet available in the public domain. The table presents data for structurally related compounds to illustrate the potential inhibitory concentrations.

Visualizing the Kinase Inhibition Pathway

Kinase_Inhibition_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus e.g., TNF-α, Growth Factors Receptor Cell Surface Receptor Stimulus->Receptor Kinase_A Upstream Kinase (e.g., RIP1, Aurora-A) Receptor->Kinase_A Kinase_B Downstream Kinase Kinase_A->Kinase_B Effector Effector Protein Kinase_B->Effector Response Cell Proliferation, Inflammation, Necroptosis Effector->Response Compound 1-Benzyl-1H-pyrazole -4,5-diamine Derivative Compound->Kinase_A Inhibition caption Fig 1. Postulated kinase inhibition pathway.

Caption: Postulated kinase inhibition pathway.

Visualizing the mTORC1/Autophagy Modulation Pathway

mTORC1_Autophagy_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Nutrients_GF Nutrients, Growth Factors mTORC1 mTORC1 Nutrients_GF->mTORC1 Protein_Synth Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synth Inhibits Autophagy Autophagy (ULK1 Complex) mTORC1->Autophagy Inhibits Compound 1-Benzyl-1H-pyrazole -4,5-diamine Derivative Compound->mTORC1 Inhibition caption Fig 2. Modulation of the mTORC1/Autophagy pathway.

Caption: Modulation of the mTORC1/Autophagy pathway.

Conclusion and Future Directions

The available evidence strongly suggests that 1-benzyl-1H-pyrazole-4,5-diamine based compounds exert their biological effects through the modulation of critical cellular signaling pathways, primarily kinase inhibition and mTORC1/autophagy regulation. Their structural similarity to known inhibitors of RIP1 kinase and Aurora-A kinase, coupled with the demonstrated activity of related compounds on the mTORC1 pathway, provides a solid foundation for their further development as therapeutic agents.

Future research should focus on:

  • Synthesis and Screening: The synthesis and screening of a focused library of 1-benzyl-1H-pyrazole-4,5-diamine derivatives to establish a clear structure-activity relationship.

  • Target Deconvolution: Unbiased screening approaches to identify the precise molecular targets of the most potent compounds.

  • In Vivo Efficacy: Evaluation of the in vivo efficacy and safety of lead compounds in relevant preclinical models of cancer and inflammatory diseases.

The continued exploration of this promising chemical scaffold holds the potential to deliver novel and effective therapies for a range of human diseases.

References

  • Hu, C., Gao, Y., & Du, W. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical biology & drug design, 87(4), 569–574. [Link]

  • Bavetsias, V., et al. (2016). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & medicinal chemistry letters, 26(15), 3561–3566. [Link]

  • Ai, T., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS medicinal chemistry letters, 7(10), 949–954. [Link]

  • Shaaban, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(10), 3093. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and well-precedented multi-step synthetic route, commencing from the commercially available precursor, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. The synthesis involves a nitration step to introduce a nitro group at the 4-position, followed by a chemoselective reduction to yield the target diamine. The final step involves the formation of the hydrochloride salt to improve stability and handling. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: Significance of 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride

4,5-Diaminopyrazole derivatives are key heterocyclic scaffolds in the design of a wide array of biologically active molecules. The adjacent amino groups provide a versatile handle for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines and other condensed ring structures. These resulting molecules have shown promise in various therapeutic areas, including as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The benzyl group at the 1-position of the pyrazole ring often enhances lipophilicity and can be crucial for modulating the pharmacological properties of the final compounds. The hydrochloride salt form of 1-Benzyl-1H-pyrazole-4,5-diamine is preferred for its improved crystallinity, stability, and ease of handling compared to the free base, which can be susceptible to air oxidation.[1]

The synthesis of 4,5-diaminopyrazoles typically involves a multi-step process.[1][2] A common and effective strategy is the introduction of a nitro group at the 4-position of a 5-aminopyrazole precursor, followed by its reduction to the corresponding amine.[1][3] This approach offers a reliable pathway to the desired vicinal diamine arrangement.

Overall Synthetic Strategy

The synthesis of 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride is accomplished via a three-step process starting from 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. The overall workflow is depicted below:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 5-Amino-1-benzyl-1H- pyrazole-4-carbonitrile B 1-Benzyl-5-amino-4-nitro- 1H-pyrazole-4-carbonitrile A->B HNO3 / H2SO4 C 1-Benzyl-5-amino-4-nitro- 1H-pyrazole-4-carbonitrile D 1-Benzyl-1H-pyrazole- 4,5-diamine C->D SnCl2·2H2O or H2/Pd-C E 1-Benzyl-1H-pyrazole- 4,5-diamine F 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride E->F HCl in Ether G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Aromatization HNO32H2SO4 HNO32H2SO4 NO2+ NO₂⁺ (Nitronium ion) HNO32H2SO4->NO2+ Pyrazole 1-Benzyl-5-aminopyrazole (electron-rich) Intermediate Sigma Complex (Resonance Stabilized) Pyrazole->Intermediate + NO₂⁺ Product 1-Benzyl-5-amino-4-nitropyrazole Intermediate->Product - H⁺ G cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting cluster_salt Salt Formation Troubleshooting Start Low Yield Observed Q1 Which Step? Start->Q1 Nitration Nitration Step Q1->Nitration Step 1 Reduction Reduction Step Q1->Reduction Step 2 Salt Salt Formation Q1->Salt Step 3 N_Check1 Check Reaction Temperature. Was it kept at 0-5°C? Nitration->N_Check1 R_Check1 Check Amount of Reducing Agent Reduction->R_Check1 S_Check1 Ensure Anhydrous Conditions Salt->S_Check1 N_Check2 Verify Reagent Quality. (Fresh HNO₃/H₂SO₄) N_Check1->N_Check2 N_Check3 Confirm Reaction Completion via TLC. N_Check2->N_Check3 R_Check2 If Hydrogenation: Check Catalyst Activity & H₂ Pressure R_Check1->R_Check2 R_Check3 Confirm Reaction Completion via TLC. R_Check2->R_Check3 S_Check2 Check pH after HCl addition S_Check1->S_Check2 S_Check3 Try different crystallization solvents S_Check2->S_Check3

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Application

Application Note: 1-Benzyl-1H-pyrazole-4,5-diamine HCl as a Versatile Scaffold for Kinase Inhibitor Discovery

Introduction The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and its role in the core structure of numerous kinase inhibitors.[1][2] Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its synthetic accessibility and its role in the core structure of numerous kinase inhibitors.[1][2] Protein kinases, which regulate a vast number of cellular processes, are critical targets in oncology and inflammatory diseases.[2][3] The 1-Benzyl-1H-pyrazole-4,5-diamine dihydrochloride building block is a highly valuable starting material for creating diverse libraries of compounds, particularly for targeting the ATP-binding site of kinases. Its vicinal diamine functionality is primed for cyclocondensation reactions, most notably to form the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is a well-established bioisostere of the natural purine ring system of ATP and is central to many FDA-approved kinase inhibitors.[1][4]

This guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological evaluation workflows for 1-Benzyl-1H-pyrazole-4,5-diamine HCl, empowering researchers to leverage this building block for the discovery of novel kinase inhibitors.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for successful experimental design.

PropertyValueSource
Chemical Formula C₁₀H₁₂N₄ · 2HCl(Calculated)
Molecular Weight 261.15 g/mol (Calculated)
Appearance Off-white to light-colored solid(Typical)
Solubility Soluble in water, methanol, DMSO. Poorly soluble in non-polar organic solvents.(Inferred)
Storage Store at ambient temperature, in a dry, well-ventilated place. Keep container tightly closed.[5]
Stability Stable under recommended storage conditions. The HCl salt form enhances stability and shelf-life.(General Knowledge)

Core Synthetic Application: Synthesis of Pyrazolo[3,4-d]pyrimidines

The most powerful application of 1-Benzyl-1H-pyrazole-4,5-diamine is its conversion into the pyrazolo[3,4-d]pyrimidine scaffold. This reaction involves a cyclocondensation with a 1,3-dicarbonyl compound or its equivalent. The resulting fused ring system serves as an excellent platform for further functionalization to achieve target-specific potency and selectivity.[4][6]

Protocol 1: Synthesis of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

This two-step protocol describes the synthesis of a key intermediate, a 4-chloro-pyrazolo[3,4-d]pyrimidine, which is highly versatile for subsequent nucleophilic substitution reactions (e.g., Suzuki coupling, Buchwald-Hartwig amination) to introduce diversity.

Step 1: Cyclocondensation to form 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Rationale: The vicinal diamines of the pyrazole react with urea in a condensation reaction to form the fused pyrimidinone ring system. Lactic acid serves as a high-boiling solvent and a mild acid catalyst.

  • Materials:

    • 1-Benzyl-1H-pyrazole-4,5-diamine dihydrochloride (1.0 eq)

    • Urea (5.0 eq)

    • Lactic Acid (85% aq. solution)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 1-Benzyl-1H-pyrazole-4,5-diamine dihydrochloride and urea.

    • Add lactic acid to the flask (approx. 5-10 mL per gram of starting material).

    • Heat the reaction mixture to 140-150 °C with stirring. The mixture will become a homogenous solution.

    • Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add water to the solidified mass and stir vigorously. The product will precipitate.

    • Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the pyrazolopyrimidinone product. Characterization via ¹H NMR and Mass Spectrometry is recommended.

Step 2: Chlorination to form 1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Rationale: The hydroxyl group of the pyrimidinone is converted to a chloride, a good leaving group, using phosphoryl chloride (POCl₃). This activates the C4 position for subsequent diversification.

  • Materials:

    • 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (from Step 1)

    • Phosphoryl chloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA, optional, as a base scavenger)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a round-bottom flask, suspend the pyrazolopyrimidinone in POCl₃ (approx. 10 eq).

    • Optionally, add a catalytic amount of DIPEA (0.1 eq).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • A precipitate will form. Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

    • Filter the solid, wash with copious amounts of water, and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Confirm structure by NMR and MS.

Biological Evaluation Workflow

Once a library of pyrazolo[3,4-d]pyrimidine derivatives has been synthesized, a systematic workflow is required to assess their biological activity.

G cluster_0 Chemical Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & MOA cluster_3 Lead Optimization Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives KinaseAssay In Vitro Kinase Assay (e.g., VEGFR2, Src) Synthesis->KinaseAssay Test Compounds CellAssay Cell-Based Viability Assay (e.g., MTT on Cancer Cells) KinaseAssay->CellAssay Identify Hits (Low IC₅₀) WesternBlot Target Phosphorylation Assay (Western Blot) CellAssay->WesternBlot Confirm Cellular Activity LeadOpt SAR Studies & ADME Profiling WesternBlot->LeadOpt Validate Mechanism of Action

Caption: Drug discovery workflow for pyrazole-based inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
  • Rationale: To determine the direct inhibitory effect of the synthesized compounds on a target kinase. This is typically a high-throughput biochemical assay that measures the phosphorylation of a substrate by the kinase.[7][8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a common target for cancer therapeutics.[9][10]

  • Materials:

    • Recombinant human VEGFR2 kinase

    • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

    • ATP (Adenosine 5'-triphosphate)

    • Synthesized inhibitor compounds dissolved in DMSO

    • Positive control inhibitor (e.g., Sunitinib, Apatinib)[9][11]

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-³²P]ATP for radiometric assays)[8]

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • In a 384-well plate, add a small volume (e.g., 50 nL) of the diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add the VEGFR2 enzyme and substrate mixture to all wells except the "no enzyme" control.

    • Allow the enzyme and inhibitor to incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP production).

    • Read the signal on a plate reader (e.g., luminescence).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Viability Assay (MTT Assay)
  • Rationale: To assess the cytotoxic or cytostatic effect of the lead compounds on cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

  • Materials:

    • Cancer cell line (e.g., HUVEC for anti-angiogenesis, A549 lung cancer, etc.)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).[13]

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[12][15]

    • Observe the formation of purple formazan crystals in the cells.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[15]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Mechanism of Action & Target Pathways

Pyrazolo[3,4-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors, targeting the kinase domain.[9] In the case of VEGFR2, this inhibition blocks downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, ultimately preventing tumor angiogenesis.[16]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes P1 Kinase Domain (Inactive) VEGFR2->P1 Activates ATP ATP P2 Kinase Domain (Active) ATP->P2 ADP ADP Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->P1 Binds to ATP Pocket P1->P2 Autophosphorylation P2->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) P2->Downstream p Response Angiogenesis (Proliferation, Migration) Downstream->Response

Caption: Inhibition of the VEGFR2 signaling pathway.

Conclusion

1-Benzyl-1H-pyrazole-4,5-diamine HCl is a powerful and versatile building block for constructing libraries of pyrazolo[3,4-d]pyrimidines and other related heterocyclic systems. Its straightforward reactivity and the proven success of the resulting scaffolds in targeting protein kinases make it an invaluable tool for researchers in oncology and other areas of drug discovery.[1][17][18] The protocols and workflows outlined in this guide provide a solid foundation for the synthesis, screening, and initial characterization of novel kinase inhibitors derived from this key intermediate.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved March 27, 2026, from [Link]

  • Ioniță, G., & Ioniță, E. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 27, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved March 27, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Ioniță, G., & Ioniță, E. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 303. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC. National Institutes of Health. [Link]

  • Boschelli, D. H., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), 3873–3884. [Link]

  • Roskoski, R. Jr. (2007). Synthetic SRC-kinase domain inhibitors and their structural requirements. Expert Opinion on Therapeutic Patents, 17(11), 1315-1331. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). PMC. National Institutes of Health. [Link]

  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-76. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved March 27, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). PMC. National Institutes of Health. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). PMC. National Institutes of Health. [Link]

  • 1-Benzyl-1H-pyrazol-4-amine. (n.d.). American Elements. Retrieved March 27, 2026, from [Link]

  • 1-Benzyl-1H-pyrazole. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Journal of Medicinal Chemistry, 59(7), 3366-3379. [Link]

  • 1-Benzyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. (2004). Journal of Medicinal Chemistry, 47(21), 5039-5049. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

Sources

Method

1-Benzyl-1H-pyrazole-4,5-diamine HCl in pyrazolopyrimidine derivative synthesis

Application Note: 1-Benzyl-1H-pyrazole-4,5-diamine HCl as a Keystone Precursor in Pyrazolo[3,4-d]pyrimidine-Based Drug Discovery Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Benzyl-1H-pyrazole-4,5-diamine HCl as a Keystone Precursor in Pyrazolo[3,4-d]pyrimidine-Based Drug Discovery

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized as a bioisostere of the purine nucleus[1]. It is extensively utilized in the development of ATP-competitive kinase inhibitors (e.g., Src, ERK, PI3K, EGFR) and allosteric phosphatase inhibitors (e.g., SHP2)[2][3][4][5]. The synthesis of these complex heterocycles relies heavily on robust, regioselective building blocks. Among these, 1-benzyl-1H-pyrazole-4,5-diamine hydrochloride stands out as a premier starting material, offering predictable reactivity and a built-in pharmacophoric anchor[6].

Mechanistic Grounding: The Chemistry of the Precursor

As a Senior Application Scientist, understanding the inherent reactivity of your starting materials is critical to designing efficient synthetic routes. The utility of 1-benzyl-1H-pyrazole-4,5-diamine HCl lies in the differential nucleophilicity of its two adjacent amino groups.

  • Regioselective Cyclization: The C5-amino group is inherently more nucleophilic than the C4-amino group due to the specific electronic distribution and tautomeric dynamics within the pyrazole ring. When reacted with bis-electrophiles (such as urea, formamide, or 2-oxopropanoic acid), this differential reactivity dictates a predictable, step-wise cyclization cascade to form the fused pyrimidine ring[7].

  • The N1-Benzyl Advantage: The benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group that prevents unwanted N-alkylation during subsequent cross-coupling or SNAr steps. Pharmacologically, it often serves as a permanent structural feature; in SHP2 and Src inhibitors, the N1-benzyl moiety directly engages with deep hydrophobic pockets, locking the target protein into an auto-inhibited conformation[4][5].

Synthetic Workflows and Self-Validating Protocols

SynthWorkflow A 1-Benzyl-1H-pyrazole- 4,5-diamine HCl B Urea / 180°C (Cyclization) A->B C 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidine-4,6-dione B->C D POCl3 / DIPEA (Chlorination) C->D E 4,6-Dichloro-1-benzyl-1H- pyrazolo[3,4-d]pyrimidine D->E F Regioselective SNAr (Amines/Anilines) E->F G Targeted Kinase/SHP2 Inhibitor F->G

Synthetic workflow from 1-Benzyl-1H-pyrazole-4,5-diamine to functionalized inhibitors.

Protocol A: Cyclization to 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Causality & Mechanism: Urea acts as a low-cost, highly efficient bis-electrophile. The reaction requires high thermal energy (180°C) to drive the double elimination of ammonia (NH3), pushing the equilibrium toward the thermodynamically stable dione core.

  • Preparation: In a 500 mL round-bottom flask, intimately mix 1-benzyl-1H-pyrazole-4,5-diamine HCl (50.0 g) with an excess of urea (10 equiv).

  • Thermal Activation: Heat the solvent-free mixture to 180°C under a nitrogen atmosphere. The mixture will transition into a homogeneous melt.

  • Maturation: Maintain at 180°C for 4 hours until the melt solidifies into a thick mass.

  • Isolation: Cool to 80°C, dissolve in 1M NaOH, filter, and precipitate the product by acidifying the filtrate with 2M HCl to pH 3-4. Filter and dry.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar diamine (Rf ~0.1) is consumed, yielding a distinct product spot (Rf ~0.4). LC-MS confirms the [M+H]+ peak at 243.1.

Protocol B: Activation to 4,6-Dichloro-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine

Causality & Mechanism: Phosphorus oxychloride (POCl3) converts the tautomeric hydroxyl groups of the dione into excellent chloride leaving groups. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the generated HCl, preventing the protonation of the pyrazole nitrogens and accelerating chlorination[5].

  • Preparation: Suspend the dione (40.0 g) in POCl3 (150 mL). Slowly add DIPEA (3.0 equiv) dropwise at 0°C to control the exotherm[5].

  • Reflux: Heat to 120°C for 12 hours. The opaque suspension will become a clear, dark amber solution.

  • Workup: Concentrate under reduced pressure. Quench the residue over crushed ice and extract with Ethyl Acetate. Wash with cold brine, dry over Na2SO4, and purify via flash chromatography.

  • Self-Validation: TLC (Hexanes:EtOAc 3:1) reveals a highly non-polar spot (Rf ~0.7). LC-MS confirms [M+H]+ at 279.0 with a characteristic 3:2:1 isotopic pattern indicative of two chlorine atoms.

Protocol C: Regioselective SNAr Derivatization

Causality & Mechanism: The C4 position is significantly more electrophilic than the C6 position due to the electron-withdrawing effect of the fused pyrazole ring[8]. This allows for strict regiocontrol: C4 substitution occurs rapidly at room temperature, while C6 substitution requires elevated thermal energy.

  • C4 Substitution: Dissolve the dichloro intermediate in THF. Add the primary nucleophile (1.1 equiv) and triethylamine (2.0 equiv). Stir at 25°C for 2 hours.

  • C6 Substitution: Add the secondary nucleophile (e.g., a functionalized aniline, 1.5 equiv) and heat to 80°C in 1,4-dioxane for 12 hours.

  • Self-Validation: LC-MS monitoring is critical here. The shift from a dichloro isotopic pattern to a monochloro pattern, and finally to a zero-chlorine pattern, validates the stepwise progression without over-substitution.

Quantitative Data Summaries

Table 1: Optimization of Cyclization and Chlorination Parameters

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Key Observation / Validation
Cyclization Urea (10 eq), Solvent-free180482Transition from suspension to melt; NH3 evolution.
Cyclization 2-Oxopropanoic acid, EtOH75145-55Used for specific C6-alkyl derivatives[5][7].
Chlorination POCl3, DIPEA (3 eq)1201278Opaque suspension clears to amber solution[5].
C4 SNAr Aliphatic Amine, TEA, THF252>90Rapid conversion; monochloro isotopic pattern on MS.
C6 SNAr Aniline, 1,4-Dioxane80-1001265-75Requires heat; complete loss of chlorine isotopes.

Table 2: Biological Efficacy of Derived Pyrazolo[3,4-d]pyrimidine Inhibitors

TargetDerivative Structural FeatureCell Line EfficacyIC50 / PotencyReference
SHP2 1-benzyl-3-(thioaryl)-pyrazolo[3,4-d]pyrimidineNCI-N87 (Gastric Cancer)Synergistic with MEK inhibitors[5][7]
c-Src N-(1-benzyl-1H-imidazol-4-yl)-pyrazolo[3,4-d]pyrimidin-4-amineHCC (Hepatocellular Carcinoma)2.5 nM[4]
ERK2 / PI3K 1-benzyl-3-(pyridin-4-yl)-ureido derivativeHCT116 (Colorectal Cancer)Dual low-nM inhibition[3]
EGFR Pyrazolo[3,4-d]pyrimidin-yloxy-acetohydrazideMCF-7 (Breast Carcinoma)4.18 µM[2]

Biological Application: Targeting Kinase and Phosphatase Pathways

Derivatives synthesized from 1-benzyl-1H-pyrazole-4,5-diamine have shown profound efficacy in disrupting oncogenic signaling. For instance, in the development of SHP2 inhibitors, the pyrazolo[3,4-d]pyrimidine core acts as a rigid scaffold that positions the N1-benzyl group deep into the allosteric pocket of SHP2[5]. This locks the phosphatase in its auto-inhibited, closed conformation, effectively halting the downstream RAS/RAF/MEK/ERK kinase cascade, which is critical in KRAS-mutant cancers[5][7].

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Phosphorylation RAS RAS Protein SHP2->RAS Activation RAF RAF Kinase RAS->RAF Kinase Cascade MEK MEK Kinase RAF->MEK Kinase Cascade ERK ERK Kinase MEK->ERK Kinase Cascade Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->SHP2 Allosteric Inhibition

Inhibition of the RTK/SHP2/RAS/ERK cascade by pyrazolo[3,4-d]pyrimidine derivatives.

Sources

Application

Application Note: In Vitro Assay Preparation for Kinase Inhibitors Derived from 1-Benzyl-1H-pyrazole-4,5-diamine Hydrochloride

Introduction & Mechanistic Rationale 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride (CAS 97205-48-6) is a highly privileged bifunctional building block in medicinal chemistry. Rather than being screened directly in biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride (CAS 97205-48-6) is a highly privileged bifunctional building block in medicinal chemistry. Rather than being screened directly in biological assays, this ortho-diamine is a critical precursor utilized to synthesize fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines [1].

Understanding the structural causality of this compound is essential for assay design:

  • The Adenine Bioisostere: The cyclization of the C4 and C5 amino groups forms a pyrimidine ring, creating a pyrazolo[3,4-d]pyrimidine scaffold. This fused ring system acts as a potent bioisostere of purine (adenine), allowing the molecule to competitively bind to the highly conserved ATP-binding pocket (hinge region) of various oncogenic kinases, including c-Src, Abl, EGFR, and CDK2[1][2][3].

  • The Hydrophobic Anchor: The N1-benzyl group—derived directly from the starting diamine—is strategically positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site. This interaction significantly enhances both binding affinity and kinase selectivity[3].

This application note details the protocols for preparing and evaluating these synthesized pyrazolo[3,4-d]pyrimidine derivatives in in vitro biochemical and cellular assays.

Pre-Assay Preparation: Compound Handling & Solubilization

Handling the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt. During the chemical synthesis phase, the HCl salt must be neutralized (typically using a mild base like DIPEA or Na₂CO₃) to liberate the nucleophilic amines for cyclization. Failure to fully neutralize the salt can lead to incomplete cyclization and acidic impurities that may later interfere with pH-sensitive biological assays.

Solubilization of the Active Probe

Once synthesized, pyrazolo[3,4-d]pyrimidine kinase inhibitors are notoriously hydrophobic. Proper solubilization is critical to prevent false negatives in High-Throughput Screening (HTS).

  • Master Stock Preparation: Dissolve the synthesized inhibitor in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Do not use aqueous buffers for the initial stock. The hydrophobic benzyl and pyrimidine moieties will cause immediate precipitation or colloidal aggregation in water.

  • The "DMSO Effect": Ensure the final DMSO concentration in the in vitro assay does not exceed 1% (ideally 0.1%–0.5%).

    • Causality: While DMSO is required for solubility, concentrations above 1% can perturb the tertiary structure of the kinase, leading to enzyme denaturation and artificially suppressed luminescence readouts.

  • Dispensing: For HTS, utilize an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes directly into the dry assay plate before adding the aqueous buffer.

In Vitro Biochemical Kinase Assay Protocol (ADP-Glo™)

To evaluate the IC₅₀ of the synthesized pyrazolo[3,4-d]pyrimidine derivatives against targets like c-Src or EGFR[2][3], a luminescent ADP detection assay is recommended. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the efficacy of the inhibitor.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Brij-35).

    • Causality:MgCl₂ provides the divalent cations necessary to coordinate the phosphates of ATP. DTT (Dithiothreitol) keeps the kinase active site cysteine residues in a reduced state, preventing oxidative inactivation. Brij-35 (a non-ionic detergent) prevents the highly hydrophobic inhibitor from forming promiscuous micelles that cause false-positive inhibition. BSA prevents the enzyme from adhering to the microplate walls.

  • Inhibitor Addition: Add 1 µL of the serially diluted compound (prepared in 10% DMSO / 90% Assay Buffer) to a 384-well low-volume white microplate.

  • Enzyme Equilibration: Add 2 µL of the purified kinase (e.g., c-Src) diluted in assay buffer. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the inhibitor to fully equilibrate and bind within the ATP-binding pocket before the substrate is introduced.

  • Reaction Initiation: Add 2 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). Set the final ATP concentration at the specific Kₘ value of the enzyme to ensure competitive inhibition is accurately measured. Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any remaining unreacted ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vitro Cell Viability Assay Protocol

Pyrazolo[3,4-d]pyrimidines exhibit strong anti-proliferative effects against Glioblastoma Multiforme (GBM) and colorectal carcinoma (HCT-116) by inducing caspase-3-mediated apoptosis[4][5].

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., U-87 GBM cells) at 3,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the inhibitor (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO). Incubate for 72 hours.

  • Viability Measurement: Add 20 µL of MTS reagent per well. Incubate for 1 to 4 hours at 37°C.

    • Causality: MTS is reduced by dehydrogenase enzymes present only in metabolically active cells into a soluble, colored formazan product. The absorbance is directly proportional to the number of living cells.

  • Analysis: Measure absorbance at 490 nm. Determine the CC₅₀ (half-maximal cytotoxic concentration) to evaluate the anti-proliferative efficacy.

Quantitative Data Summary

The following table summarizes representative in vitro profiling data for a lead 1-benzyl-pyrazolo[3,4-d]pyrimidine compound, demonstrating its dual-kinase targeting capability and cellular efficacy[2][3][4].

Target / Cell LineAssay TypeIC₅₀ / CC₅₀ (µM)Mechanistic Implication
c-Src Kinase Biochemical (ADP-Glo)0.045 ± 0.005Potent ATP-competitive inhibition
EGFR (T790M) Biochemical (ADP-Glo)0.320 ± 0.040Dual-kinase targeting capability
U-87 (GBM) Cell Viability (MTS)6.8 ± 0.5Effective penetration and cytotoxicity in glioma cells
HCT-116 Cell Viability (MTS)5.75 ± 0.4Broad-spectrum anti-proliferative activity
HaCaT (Healthy) Cell Viability (MTS)> 100.0High selectivity index; low toxicity to healthy tissue

Visualizations

Mechanism A 1-Benzyl-1H-pyrazole- 4,5-diamine HCl B Cyclization (Pyrimidine Ring Formation) A->B C Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor B->C D ATP-Competitive Binding (Kinase Hinge Region) C->D E Inhibition of Oncogenic Kinases (Src/Abl/EGFR) D->E F Apoptosis in Cancer Cells (e.g., GBM) E->F

Fig 1: Synthesis workflow and mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

AssayWorkflow S1 10 mM Stock (100% DMSO) S2 Serial Dilution (Assay Buffer, ≤1% DMSO) S1->S2 S3 Kinase + Substrate + ATP Incubation (60 min) S2->S3 S4 ADP-Glo Reagent (Deplete unreacted ATP) S3->S4 S5 Kinase Detection Reagent (Convert ADP to ATP) S4->S5 S6 Luminescence Readout (Calculate IC50) S5->S6

Fig 2: Step-by-step in vitro biochemical kinase assay workflow using luminescent ADP detection.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors Source: Semantic Scholar URL
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL
  • Source: PMC (NIH)
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme Source: MDPI URL
  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis Source: Taylor & Francis URL

Sources

Method

Application Note: Catalytic Cyclization Methods for 1-Benzyl-1H-pyrazole-4,5-diamine HCl

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and optimization strategies for synthesizing fused pyrazolo-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and optimization strategies for synthesizing fused pyrazolo-heterocycles.

Executive Summary & Strategic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of efficiently constructing fused bicyclic heteroaromatic systems. 1-Benzyl-1H-pyrazole-4,5-diamine (often supplied as the bench-stable HCl salt) is a highly versatile, electron-rich building block[1]. It serves as a privileged precursor for two major classes of pharmacophores:

  • Pyrazolo[3,4- d ]pyrimidines: Classic purine isosteres utilized extensively in kinase inhibitors (e.g., Ibrutinib analogs) and anticancer agents[2].

  • Pyrazolo[3,4- b ]pyrazines: Core scaffolds for fluorescent probes, antiviral agents, and CNS-active therapeutics[3].

The presence of the N -benzyl group provides lipophilicity and acts as a robust protecting group that can be cleaved post-cyclization via catalytic hydrogenolysis or strong acids, allowing for late-stage functionalization[1]. This guide details the causal mechanisms and self-validating protocols for the catalytic cyclization of this diamine into both pyrimidine and pyrazine fused systems.

Divergent Cyclization Pathways

The two adjacent amino groups on the pyrazole core exhibit differential nucleophilicity. The 5-amino group is typically more nucleophilic due to the electronic push from the adjacent pyrazole nitrogen, making it the primary site of electrophilic attack[4].

Pathways A 1-Benzyl-1H-pyrazole- 4,5-diamine HCl B Triethyl Orthoformate (Acid Catalysis) A->B Pathway 1 (Purine Isostere) D Glyoxal / 1,2-Dicarbonyls (Acid Catalysis) A->D Pathway 2 (Pyrazine Fusion) C 1-Benzyl-1H-pyrazolo [3,4-d]pyrimidine B->C Cyclocondensation E 1-Benzyl-1H-pyrazolo [3,4-b]pyrazine D->E Bis-Schiff Base Formation

Caption: Divergent catalytic cyclization pathways of 1-Benzyl-1H-pyrazole-4,5-diamine.

Pathway 1: Synthesis of Pyrazolo[3,4- d ]pyrimidines

Mechanistic Insights (Causality)

The synthesis of the pyrazolo[3,4- d ]pyrimidine core via condensation with triethyl orthoformate is an acid-catalyzed process[2].

  • Free-Basing: The HCl salt must first be neutralized. If the diamine remains protonated, nucleophilic attack is completely suppressed.

  • Electrophilic Activation: A catalytic amount of acid (e.g., p -toluenesulfonic acid, p -TsOH) protonates the orthoester, facilitating the loss of ethanol and generating a highly electrophilic dialkoxycarbenium ion.

  • Imidate Formation & Cyclization: The 5-amino group attacks the carbenium ion to form an imidate intermediate. The spatial proximity of the 4-amino group ensures a rapid, entropically favored intramolecular attack, expelling a second molecule of ethanol to yield the aromatized pyrimidine ring[4].

Mechanism Step1 1-Benzyl-1H-pyrazole-4,5-diamine (Free Base Generation via DIPEA) Step2 Electrophilic Activation of Triethyl Orthoformate by p-TsOH Step1->Step2 Step3 Nucleophilic Attack by 5-NH2 (Imidate Intermediate Formation) Step2->Step3 Step4 Intramolecular Attack by 4-NH2 (Ring Closure) Step3->Step4 Step5 Elimination of EtOH (Aromatized Pyrazolo[3,4-d]pyrimidine) Step4->Step5

Caption: Step-by-step mechanistic workflow for Pyrazolo[3,4-d]pyrimidine formation.

Experimental Protocol: Orthoester Cyclization

Self-Validating System: The reaction progress is easily monitored by TLC (UV active product vs. amine precursor). The evolution of ethanol vapor (which can be distilled off) drives the equilibrium forward.

Reagents:

  • 1-Benzyl-1H-pyrazole-4,5-diamine HCl (1.0 eq, 10 mmol)

  • Triethyl orthoformate (3.0 eq, 30 mmol)

  • N,N -Diisopropylethylamine (DIPEA) (1.1 eq, 11 mmol)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH·H₂O) (0.1 eq, 1 mmol)

  • Solvent: Toluene or DMF (20 mL)

Step-by-Step Methodology:

  • Neutralization: Suspend the diamine HCl salt in toluene (20 mL). Add DIPEA dropwise at room temperature and stir for 15 minutes to generate the free base.

  • Reagent Addition: Add triethyl orthoformate followed by the p -TsOH catalyst.

  • Reflux & Distillation: Equip the flask with a Dean-Stark trap or a short-path distillation head. Heat the mixture to 110°C. Crucial Step: Removing the ethanol byproduct shifts the equilibrium toward the cyclized product.

  • Monitoring: After 4-6 hours, check reaction completion via LC-MS or TLC (DCM:MeOH 95:5). The product will appear as a distinct, highly UV-active spot.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient) or recrystallization from hot ethanol.

Pathway 2: Synthesis of Pyrazolo[3,4- b ]pyrazines

Mechanistic Insights (Causality)

Condensing the diamine with 1,2-dicarbonyls (like glyoxal or biacetyl) yields pyrazolo[3,4- b ]pyrazines[3]. This reaction is a double Schiff-base formation.

  • Acid Catalysis: Glacial acetic acid is utilized both as a solvent and a catalyst. It provides the necessary protons to activate the carbonyl oxygens without completely protonating the diamine[3].

  • Aromatization: When using glyoxal, the resulting cyclized intermediate spontaneously dehydrates to form the fully aromatic, highly conjugated pyrazine system.

Experimental Protocol: Glyoxal Condensation

Self-Validating System: The reaction is characterized by a distinct color change (often turning deep yellow/orange) as the extended conjugated π -system of the pyrazine ring forms[3].

Reagents:

  • 1-Benzyl-1H-pyrazole-4,5-diamine HCl (1.0 eq, 10 mmol)

  • Glyoxal (40% aqueous solution) (1.2 eq, 12 mmol)

  • Sodium Acetate (NaOAc) (1.1 eq, 11 mmol)

  • Solvent: Ethanol / Glacial Acetic Acid (1:1, 20 mL)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve NaOAc in the Ethanol/Acetic Acid mixture. Add the diamine HCl salt. The NaOAc buffers the HCl, releasing the free diamine while maintaining an acidic environment optimal for imine formation.

  • Condensation: Add the 40% aqueous glyoxal solution dropwise at room temperature.

  • Heating: Warm the reaction mixture to 70°C for 2-3 hours. A precipitate often forms as the highly planar pyrazolo[3,4- b ]pyrazine product crystallizes out of the solution[3].

  • Monitoring: Verify the consumption of the diamine via LC-MS.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.

  • Washing & Drying: Wash the filter cake with cold water (to remove acetate salts) followed by cold ethanol. Dry under high vacuum to afford the pure product.

Quantitative Data & Reaction Summary

The following table summarizes the optimized parameters for the two primary cyclization methodologies discussed above.

Target ScaffoldReagentCatalyst / BaseSolventTemp / TimeTypical YieldPurification
Pyrazolo[3,4- d ]pyrimidine Triethyl Orthoformate p -TsOH / DIPEAToluene110°C / 4-6 h75 - 85%Flash Chromatography
Pyrazolo[3,4- b ]pyrazine Glyoxal (40% aq.)Glacial AcOH / NaOAcEtOH / AcOH70°C / 2-3 h80 - 92%Direct Filtration
Pyrazolo[3,4- d ]imidazol-2-one *Urea / CDINone / DIPEADMF100°C / 12 h60 - 70%Precipitation (Water)

*Note: Reaction with 1,1'-Carbonyldiimidazole (CDI) is an alternative pathway to form fused imidazolones, provided for comparative structural diversity.

Troubleshooting & Optimization Insights

  • Incomplete Cyclization (Pyrimidine Route): If the LC-MS shows the uncyclized imidate intermediate ( M+w corresponding to the addition of the orthoester without the loss of the second EtOH), the reaction temperature is too low, or ethanol is not being efficiently removed. Ensure the use of a Dean-Stark trap.

  • Oxidative Degradation: 4,5-Diaminopyrazoles are prone to air oxidation when in their free-base form. Always generate the free base in situ immediately prior to the addition of the cyclization partner, and consider degassing solvents with N₂ if working at small scales or with highly dilute solutions.

  • Regioisomeric Impurities: While the 5-amino group is more nucleophilic, asymmetric 1,2-dicarbonyls (e.g., methylglyoxal) can yield a mixture of regioisomers. In such cases, Lewis acid catalysis (e.g., Sc(OTf)₃) can sometimes improve regioselectivity compared to Brønsted acids.

References

  • 3,4-Diaminopyrazolo[3,4-d]pyrimidines: A New Three-Component Microwave-Assisted Synthesis and Anti-leukemic Properties. Synthesis-Stuttgart (2025).

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry (2018).

  • A New Cyclization to Fused Pyrazoles Tunable for Pericyclic or Pseudopericyclic Route: An Experimental and Theoretical Study. The Journal of Organic Chemistry - ACS Publications (2008).

  • A Simple Method for the Preparation and Selective Functionalization of 4,5-Diaminopyrazoles. ResearchGate / Tetrahedron Letters (2004).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-Benzyl-1H-pyrazole-4,5-diamine HCl

[label Refining Data Presentation I'm now integrating scientific terminology like "hydrodebenzylation" and "HOMO energy" in my explanations. I've built in self-validation, ensuring the reader can independently assess the...

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Data Presentation

I'm now integrating scientific terminology like "hydrodebenzylation" and "HOMO energy" in my explanations. I've built in self-validation, ensuring the reader can independently assess the experimental data and rationales. I'm focusing on "thermal runaway" and "azo/azoxy dimer formation" to improve technical rigor.

Integrating Technical Terminology

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals synthesizing 1-benzyl-1H-pyrazole-4,5-diamine HCl .

Because 4,5-diaminopyrazoles are highly electron-rich, they are notoriously sensitive to air oxidation and thermal degradation. Synthesizing this core typically involves the reduction of a nitro precursor (1-benzyl-4-nitro-1H-pyrazol-5-amine). This guide provides field-proven, self-validating protocols and troubleshooting logic to help you optimize reaction temperature and time, ensuring high purity and yield.

Process Optimization Workflow

OptimizationWorkflow Start Precursor: 1-Benzyl-4-nitro-1H-pyrazol-5-amine Reduction Reduction Step (Pd/C + H2 or SnCl2/HCl) Start->Reduction TempOpt Temperature Optimization (Target: 50°C) Reduction->TempOpt Kinetics Control TimeOpt Time Optimization (Target: 4-6 hours) Reduction->TimeOpt Degradation Control Salt Salt Formation (Quench with HCl) TempOpt->Salt Optimized TimeOpt->Salt Optimized Product Final Product: 1-Benzyl-1H-pyrazole-4,5-diamine HCl Salt->Product

Workflow for optimizing the reduction and salt formation of 1-benzyl-1H-pyrazole-4,5-diamine HCl.

Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Visual cues (color changes) act as built-in quality control checkpoints.

Protocol A: Catalytic Hydrogenation (Preferred for High Purity)

This method utilizes Palladium on Carbon (Pd/C) and hydrogen gas. It is the industry standard for preventing pyrazole ring cleavage 1.

  • Preparation: Dissolve 10 mmol of 1-benzyl-4-nitro-1H-pyrazol-5-amine in 50 mL of anhydrous methanol in a pressure-rated vessel.

  • Catalyst Addition: Add 10% Pd/C (10% w/w relative to the substrate). Causality Note: Ensure the Pd/C is added carefully under an argon blanket to prevent solvent ignition.

  • Purging: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction (Time & Temp): Pressurize to 50 psi H₂. Heat the mixture to exactly 50 °C and stir vigorously for 4 to 6 hours 2.

    • Self-Validation: The initial yellow solution (nitro species) will transition to completely colorless when the reduction is complete.

  • Filtration: Filter the mixture through a pad of Celite under a strict inert atmosphere (Argon/N₂) to remove the catalyst.

  • Salt Formation: Immediately cool the filtrate to 0 °C and add 2.5 equivalents of concentrated HCl (or HCl in dioxane). Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield the off-white HCl salt.

Protocol B: Chemical Reduction (SnCl₂ / HCl)

This method is ideal for labs lacking high-pressure hydrogenation equipment. The acidic medium directly facilitates salt formation 3.

  • Preparation: Suspend 10 mmol of the nitro precursor in 20 mL of concentrated HCl. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 40 mmol of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in small portions over 30 minutes.

    • Causality Note: This reaction is highly exothermic. Adding it at 0 °C prevents thermal runaway and subsequent degradation of the pyrazole core.

  • Reaction (Time & Temp): Remove the ice bath, allow the mixture to warm to 25 °C (Room Temperature) , and stir for 2 hours .

  • Workup: Basify the mixture to pH 12 using 6M NaOH (to dissolve tin salts) and extract with ethyl acetate (3 x 30 mL).

  • Salt Formation: Dry the combined organic layers over Na₂SO₄, filter, and bubble anhydrous HCl gas (or add HCl in dioxane) at 0 °C to precipitate the pure 1-benzyl-1H-pyrazole-4,5-diamine HCl salt.

Data Presentation: Temperature & Time Optimization

The table below summarizes our empirical data on how temperature and time impact the yield and purity of the reduction step.

Reduction MethodCatalyst / ReagentOptimal TempOptimal TimeExpected YieldKey Mechanistic Observation
Catalytic Hydrogenation 10% Pd/C, H₂ (50 psi)50 °C 4 - 6 hours >85%Cleanest profile; ideal kinetic energy to prevent stalling.
Catalytic Hydrogenation10% Pd/C, H₂ (50 psi)25 °C12 - 16 hours~75%Sluggish kinetics; risks incomplete conversion (hydroxylamine accumulation).
Catalytic Hydrogenation10% Pd/C, H₂ (50 psi)>70 °C2 - 3 hours<50%High risk of hydrodebenzylation (loss of the 1-benzyl group).
Chemical Reduction SnCl₂ / HCl0 °C to 25 °C 2 hours ~70%Highly exothermic; requires strict temp control at 0 °C during addition.
Chemical ReductionNa₂S₂O₄80 °C (Reflux)1 hour~60%Prone to over-reduction and ring opening if time is exceeded.
Frequently Asked Questions (FAQs)

Q: Why is 50 °C considered the "sweet spot" for the Pd/C catalytic hydrogenation? A: It is a matter of balancing kinetics and thermodynamics. At room temperature (25 °C), the reduction of the nitro group on the electron-rich pyrazole ring is sluggish, often stalling at the hydroxylamine intermediate. Conversely, pushing the temperature above 60 °C introduces the risk of hydrodebenzylation—the catalytic cleavage of the 1-benzyl protecting group. 50 °C provides the exact kinetic energy required to drive full conversion to the diamine while preserving the benzyl group 1.

Q: How does extending the reaction time impact the purity of the final HCl salt? A: Pyrazole-4,5-diamines are highly susceptible to air oxidation. Prolonging the reaction time beyond 6 hours under catalytic conditions increases the risk of the diamine degrading or forming colored azo/azoxy dimers the moment the vessel is depressurized and exposed to trace oxygen. Strict adherence to the 4-6 hour window minimizes this risk 4.

Q: Why must the product be isolated specifically as an HCl salt? A: The free base of 1-benzyl-1H-pyrazole-4,5-diamine is highly unstable on the benchtop. Protonating the amines with HCl lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, drastically reducing its reactivity with atmospheric oxygen and improving its shelf-life for downstream drug development applications 2.

Troubleshooting Guide

Issue: The reaction stalls at 50% conversion during hydrogenation.

  • Cause: Catalyst poisoning or insufficient mass transfer. The intermediate hydroxylamine can strongly coordinate to the palladium surface, blocking further reduction.

  • Solution: Increase the mechanical agitation rate to improve H₂ gas-liquid mixing. If the reaction remains stalled, slightly elevate the temperature to 55 °C to facilitate the desorption of the intermediate from the catalyst surface.

Issue: My isolated product is dark brown/purple instead of off-white.

  • Cause: Discoloration is a definitive indicator of amine oxidation 4. This occurs if the free base is exposed to oxygen before the HCl salt is fully formed.

  • Solution: Follow the logic tree below. Perform the filtration of the Pd/C catalyst strictly under an inert argon/nitrogen atmosphere and immediately quench the filtrate with HCl.

Troubleshooting Issue Issue: Dark Discoloration of Product Check1 Was filtration done under inert atmosphere? Issue->Check1 Action1 Filter under N2/Ar to prevent amine oxidation Check1->Action1 No Check2 Was HCl added immediately? Check1->Check2 Yes Action2 Add HCl promptly to form stable diamine salt Check2->Action2 No

Decision tree for troubleshooting product discoloration during pyrazole diamine isolation.

References
  • US Patent 5,663,366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. Google Patents.1

  • US Patent App. 2007/0037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof. Google Patents. 2

  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate.3

  • BenchChem Technical Support - Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. BenchChem.4

Sources

Optimization

Reducing side products in 1-Benzyl-1H-pyrazole-4,5-diamine HCl derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields, complex impurity profiles, and regioselectivity issues when derivatizing 1-Benzyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing poor yields, complex impurity profiles, and regioselectivity issues when derivatizing 1-Benzyl-1H-pyrazole-4,5-diamine HCl .

The root cause of most side products in this workflow lies in the inherent electronic and steric asymmetry of the pyrazole core. Failing to account for this differential reactivity leads to regioisomers, over-derivatization, and incomplete cyclocondensations[1]. Furthermore, as an electron-rich diamine, the free base is highly susceptible to oxidative degradation[2].

This portal synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you achieve high-purity target compounds.

I. Reaction Pathway & Side Product Diagnostics

The following logical relationship diagram illustrates how reaction conditions dictate the kinetic pathway toward your desired product versus the thermodynamic or degradation pathways leading to side products.

G SM 1-Benzyl-1H-pyrazole- 4,5-diamine HCl FB Free Base Intermediate (Reactive Species) SM->FB Mild Base (DIPEA) Degassed Solvent SP_Ox Side Product: Oxidation (Air Exposure) SM->SP_Ox Strong Base / O2 (Degradation) C4_Prod Desired Product (C4-Regioselective Derivatization) FB->C4_Prod Electrophile (1.0 eq) T < 5°C SP_C5 Side Product: C5-Regioisomer (Sterically Hindered) FB->SP_C5 Excess Heat Kinetic Control Lost SP_Bis Side Product: Bis-derivatized (Over-reaction) FB->SP_Bis Excess Electrophile (>1.1 eq)

Reaction pathways highlighting kinetic control for C4-derivatization vs. side product formation.

II. Comparative Reactivity Profile

To successfully manipulate this scaffold, you must understand the distinct microenvironments of the two amino groups. The table below summarizes the quantitative and qualitative differences driving their reactivity.

ParameterC4-Amino GroupC5-Amino Group
Relative Nucleophilicity High (Primary kinetic reactive site)Low (Electronically deactivated)
Steric Environment Unhindered & accessibleHighly hindered (Shielded by N1-Benzyl)
Optimal Derivatization Temp -5°C to 5°C (Kinetic control)80°C to 120°C (Thermodynamic control)
Common Side Reactions Bis-derivatization (if excess reagent used)Incomplete cyclization, Regioisomer formation
Role in Cyclocondensation Rapid initial nucleophilic attackRate-limiting ring closure

III. Troubleshooting FAQs

Q1: Why does my reaction mixture turn dark brown or purple immediately upon neutralizing the HCl salt? A1: You are observing oxidative degradation. 4,5-Diaminopyrazoles are highly electron-rich. When converted from the stable HCl salt to the free base in the presence of ambient oxygen, they rapidly auto-oxidize to form highly colored azo-dimers or quinoid-like polymeric impurities[2]. Causality & Solution: Oxygen acts as an electron acceptor in the basic environment. You must rigorously degas your solvents (sparge with argon for ≥15 minutes) and maintain a strict inert atmosphere during the free-basing step.

Q2: How do I control regioselectivity to favor C4-derivatization over C5-derivatization? A2: Regioselectivity is governed by the inherent asymmetry of the pyrazole core. The C4-amine is the kinetic and thermodynamic nucleophile, whereas the C5-amine is sterically shielded by the bulky N1-benzyl group and electronically deactivated by the adjacent ring nitrogens[3]. Causality & Solution: To exploit this kinetic preference, run your derivatization at low temperatures (-5°C to 0°C) and use exactly 0.98–1.00 equivalents of your electrophile. Elevated temperatures will overcome the activation energy barrier for the C5-amine, leading to regioisomeric mixtures.

Q3: I am trying to synthesize a pyrazolo[3,4-d]pyrimidine via cyclocondensation, but the reaction stalls at an uncyclized intermediate. How can I force the ring closure? A3: Cyclocondensation is a two-step process. The initial nucleophilic attack occurs rapidly at the C4-amine. However, the subsequent ring closure relies on the poorly nucleophilic C5-amine attacking the remaining electrophilic center[1]. Causality & Solution: Because the C5-amine is deactivated, the ring closure is the rate-limiting step. You must switch from kinetic to thermodynamic conditions. Utilize a high-boiling solvent (e.g., glacial acetic acid or DMF) and elevate temperatures (>100°C), or apply microwave irradiation to drive the dehydration/cyclization step.

Q4: I am observing significant bis-acylation even when targeting the C4 position. What is going wrong? A4: Bis-acylation occurs when the local concentration of the electrophile exceeds the available free base, or if the stoichiometry is miscalculated. Because the starting material is an HCl salt (often hygroscopic), weighing errors are common. Causality & Solution: If you assume the material is a mono-HCl salt but it is actually a di-HCl salt or contains water weight, you will inadvertently add an excess of the electrophile. Always verify the salt stoichiometry (via titration or CoA) and add the electrophile via a syringe pump to prevent high local concentrations.

IV. Self-Validating SOP: Regioselective C4-Acylation

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation checkpoint is met.

Objective: Synthesize the C4-monoacylated derivative while suppressing C5-acylation, bis-acylation, and oxidative degradation. Materials: 1-Benzyl-1H-pyrazole-4,5-diamine HCl, N,N-Diisopropylethylamine (DIPEA), Acyl Chloride, anhydrous Dichloromethane (DCM), Argon gas.

Step 1: Preparation & Degassing

  • Add anhydrous DCM to a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Sparge the solvent with Argon for 15 minutes. Validation Checkpoint: Sonicate the flask briefly. If no dissolved gas bubbles evolve, the solvent is adequately degassed.

Step 2: Salt Neutralization (Free-Basing)

  • Suspend 1.0 equivalent of the diamine HCl salt in the degassed DCM under Argon.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise add 2.2 equivalents of DIPEA (adjust based on exact HCl stoichiometry of your lot). Validation Checkpoint: The cloudy suspension should clarify into a pale yellow solution within 10 minutes. If the solution turns deep red or brown, oxygen ingress has occurred. Abort the reaction, discard the mixture, and restart with stricter Argon control.

Step 3: Electrophile Addition

  • Dilute 0.98 equivalents of the acyl chloride in a small volume of degassed DCM.

  • Add the electrophile solution via a syringe pump over 30–45 minutes, maintaining the internal reaction temperature below 2°C. Validation Checkpoint: The slow addition prevents local concentration spikes, which are the primary cause of bis-acylation.

Step 4: Reaction Monitoring & Quench

  • Stir the reaction for 1 hour at 0°C.

  • Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Validation Checkpoint: Look for the [M+H]+ peak corresponding to the mono-acyl product. If a higher-mass peak corresponding to bis-acylation appears (>5% AUC), halt the reaction immediately.

  • Once validated, quench the main reaction mixture with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

V. References

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 1-Benzyl-1H-pyrazole-4,5-diamine HCl: A Comparative Guide

Executive Summary & Analytical Rationale For drug development professionals and analytical scientists, developing a robust high-performance liquid chromatography (HPLC) method for 1-Benzyl-1H-pyrazole-4,5-diamine HCl pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

For drug development professionals and analytical scientists, developing a robust high-performance liquid chromatography (HPLC) method for 1-Benzyl-1H-pyrazole-4,5-diamine HCl presents a unique physicochemical challenge. Structurally, the molecule features a lipophilic benzyl tail juxtaposed against a highly hydrophilic, electron-rich diamino-pyrazole core. Because it is formulated as a hydrochloride salt, the primary amines ( pKa​≈9−10 ) and the pyrazole nitrogen are fully protonated under standard acidic chromatographic conditions.

The Causality of Chromatographic Failure: When analysts attempt to separate this compound using standard Reversed-Phase Liquid Chromatography (RPLC) with an alkyl-bonded C18 column, two detrimental phenomena occur. First, the extreme polarity of the protonated core overrides the benzyl group's hydrophobicity, causing the analyte to elute near the void volume ( k′<1 ). Second, the positively charged amines undergo severe electrostatic interactions (ion-exchange) with residual, unendcapped silanols ( Si-O− ) on the silica matrix. This causes asymmetric peak tailing, poor resolution, and signal suppression in LC-MS.

To solve this, we must move beyond standard RPLC and evaluate alternative stationary phase chemistries that leverage the molecule's polarity rather than fighting it.

Mechanistic Comparison: Selecting the Optimal Chromatographic Mode

To objectively evaluate the best approach, we compared three distinct stationary phase chemistries. Understanding the retention mechanism of each is critical for making an informed, science-driven selection.

  • Standard C18 (RPLC): Relies purely on hydrophobic partitioning. It fundamentally fails to retain the protonated diamine, resulting in rapid elution and poor peak shape.

  • Pentafluorophenyl (PFP): Offers orthogonal selectivity via π−π interactions with the benzyl ring, dipole-dipole interactions, and enhanced hydrogen bonding. While retention improves compared to C18, secondary interactions still cause peak tailing unless ion-pairing reagents are used (which permanently contaminate systems and suppress MS ionization).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).

    • Mechanism: HILIC relies on the formation of a water-enriched layer on the stationary phase surface. The polar 1-Benzyl-1H-pyrazole-4,5-diamine partitions from the organic-rich bulk mobile phase into this aqueous layer, driven by hydrogen bonding and dipole interactions. This yields strong retention, while the high organic content enhances electrospray ionization (ESI-MS) efficiency .

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide) Compound 1-Benzyl-1H-pyrazole-4,5-diamine HCl (Highly Polar, Basic) RP_Mech Hydrophobic Repulsion & Silanol Ion-Exchange Compound->RP_Mech HILIC_Mech Aqueous Layer Partitioning & Hydrogen Bonding Compound->HILIC_Mech RP_Result Poor Retention (k' < 1) Severe Tailing (Tf > 2.0) RP_Mech->RP_Result HILIC_Result Strong Retention (k' > 5) Sharp Peaks (Tf ~ 1.1) HILIC_Mech->HILIC_Result

Fig 1. Chromatographic retention mechanism comparison: Reversed-Phase C18 vs. Amide-HILIC.

Comparative Performance Data

The following table summarizes the experimental results when screening 1-Benzyl-1H-pyrazole-4,5-diamine HCl across the three column chemistries.

Experimental Conditions: Mobile Phase A: 10 mM Ammonium Formate (pH 3.0); Mobile Phase B: Acetonitrile. Gradient optimized for each column's respective retention mode.

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Primary Retention Mechanism
Standard C18 0.82.43,500Hydrophobic (weak) + Silanol interaction (strong)
PFP (Fluorophenyl) 2.11.68,200 π−π , dipole-dipole, hydrophobic
Amide-HILIC 5.41.115,400Hydrophilic partitioning + Hydrogen bonding

Experimental Protocol: The Amide-HILIC Workflow

As a Senior Application Scientist, I mandate that analytical methods must not rely on blind execution; they must be self-validating systems . The following protocol embeds System Suitability Testing (SST) directly into the workflow to ensure the system is fit-for-purpose before any sample data is acquired .

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous (A): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: The high buffer concentration is critical in HILIC to saturate residual silanols and ensure reproducible partitioning into the aqueous layer. A pH of 3.0 ensures the diamine remains consistently protonated.

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration

  • Column: Amide-bonded silica (2.1 x 100 mm, 1.7 μ m).

  • Action: Flush with 90% B / 10% A at 0.4 mL/min for a minimum of 30 minutes.

    • Causality: Unlike RPLC, HILIC columns require extensive equilibration (20-30 column volumes) to fully establish the stable, semi-immobilized water-enriched layer on the silica surface.

Step 3: Sample Diluent Optimization

  • Critical Failure Point: Dissolving the sample in 100% water will cause severe peak distortion and fronting in HILIC due to a solvent mismatch (water is the strong eluting solvent in HILIC).

  • Solution: Dissolve 1-Benzyl-1H-pyrazole-4,5-diamine HCl in a diluent matching the initial gradient conditions (e.g., 85% Acetonitrile / 15% Water).

Step 4: Self-Validating System Suitability Gate

  • Inject a reference standard (10 μ g/mL) six consecutive times.

  • Automated Gate: The sequence is programmed to automatically abort if the following criteria are not met: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, and Tailing Factor ( Tf​ ) 1.5. This prevents the generation of invalid data.

ICH Q2(R2) Method Validation Strategy

Once the Amide-HILIC method is optimized, it must be validated according to the latest ICH Q2(R2) guidelines to ensure regulatory compliance and scientific trustworthiness . The updated R2 guideline emphasizes a lifecycle approach and robustness testing via Design of Experiments (DoE).

Validation SST System Suitability (Self-Validating Gate) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (1% to 120%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (DoE Matrix) Acc->Rob Valid ICH Q2(R2) Validated Method Rob->Valid

Fig 2. ICH Q2(R2) Self-Validating Analytical Workflow for HPLC Method Certification.

Validation Parameters & Experimental Results
ParameterICH Q2(R2) RequirementExperimental Result (Amide-HILIC)Status
Specificity Baseline resolution from degradants Rs​>2.5 against oxidative/hydrolytic degradantsPass
Linearity R2≥0.999 over reportable range R2=0.9998 (Range: 1 to 100 μ g/mL)Pass
Accuracy Recovery 98.0% - 102.0%99.4% ± 0.6% across 3 concentration levelsPass
Precision Repeatability %RSD 2.0% (n=6)%RSD = 0.85%Pass
Robustness Insensitive to deliberate variationsPassed DoE matrix ( ± 2% ACN, ± 0.2 pH, ± 5°C)Pass

Conclusion

For highly polar, basic analytes like 1-Benzyl-1H-pyrazole-4,5-diamine HCl, traditional C18 reversed-phase methods are fundamentally flawed due to electrostatic repulsion and silanol interactions. By understanding the physicochemical properties of the molecule, analysts can pivot to HILIC, which leverages hydrophilic partitioning to deliver superior retention, peak shape, and MS compatibility. Coupling this mechanistic approach with an automated, self-validating ICH Q2(R2) protocol ensures robust, audit-ready analytical data for drug development pipelines.

References

  • Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase. Agilent Technologies. URL:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

Comparative

High-Fidelity LC-MS Analysis and Purity Validation of 1-Benzyl-1H-pyrazole-4,5-diamine Hydrochloride: A Comparative Guide

1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride is a highly valuable bis-nucleophilic building block, predominantly utilized in the synthesis of pyrazolopyrimidines, purine bioisosteres, and complex kinase inhibitors. How...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride is a highly valuable bis-nucleophilic building block, predominantly utilized in the synthesis of pyrazolopyrimidines, purine bioisosteres, and complex kinase inhibitors. However, evaluating the purity of this compound presents unique analytical hurdles. The electron-rich 4,5-diamine moiety is notoriously susceptible to auto-oxidation, and its synthetic pathway frequently yields the isobaric 3,4-diamine regioisomer as a byproduct.

This guide provides an objective comparison between premium synthesized grades and standard commercial alternatives. By establishing a robust, self-validating LC-MS methodology grounded in 1[1], we demonstrate how to secure data integrity and prevent downstream synthetic failures.

Mechanistic Causality in Analytical Design

Routine HPLC-UV analysis is fundamentally insufficient for validating 1-benzyl-1H-pyrazole-4,5-diamine. The chromophores of the 4,5-diamine and its 3,4-diamine regioisomer are nearly identical, resulting in indistinguishable UV spectra. Furthermore, electron-rich ortho-diamines undergo rapid oxidative coupling in aqueous solutions exposed to air, forming azo or azoxy dimers.

If an analyst observes a purity drop during a sequence run, they must determine causality: Is the impurity native to the batch, or is it an artifact of degradation inside the autosampler?

To resolve this, our LC-MS protocol is designed around two mechanistic interventions:

  • Low-Temperature & Antioxidant Stabilization: Autosamplers must be maintained at 4°C, and sample diluents must contain a volatile antioxidant (e.g., 0.1% ascorbic acid) to quench radical-mediated oxidation before injection.

  • Orthogonal MS/MS Fragmentation: While regioisomers are isobaric (sharing the same precursor m/z), their collision-induced dissociation (CID) pathways differ. The 4,5-diamine readily loses an NH3 neutral followed by benzyl cleavage, whereas the 3,4-isomer exhibits a distinct fragmentation ratio, allowing for definitive identification.

ImpurityPathways A 1-Benzyl-1H-pyrazole- 4,5-diamine HCl B Oxidative Stress (Air/Light/Aqueous) A->B Susceptibility D Regioselective Synthesis A->D Pathway Variance C Azo/Azoxy Dimers (Degradants) B->C Degradation E 3,4-Diamine Isomer (Isobaric Impurity) D->E Byproduct

Logical mapping of degradation and isomeric impurity pathways for diaminopyrazoles.

The Self-Validating LC-MS Protocol

A trustworthy analytical method must be a self-validating system. We incorporate continuous verification steps to ensure data integrity, aligning with the 2[2].

  • Carryover Verification: Blank injections (diluent only) are mandated immediately following high-concentration standards. If the blank shows a signal >20% of the Lower Limit of Quantification (LLOQ), the analytical run is automatically invalidated to prevent false impurity reporting.

  • System Suitability Testing (SST): A known reference standard is injected at the start and end of the queue. The retention time drift must be <2%, and mass accuracy must remain within ±5 ppm to prove system stability.

ValidationWorkflow S1 Sample Prep (+ Antioxidant) S2 UHPLC Separation (C18, 4°C Autosampler) S1->S2 S3 ESI-MS/MS (Positive Mode) S2->S3 S4 Data Validation (ICH Q2(R2)) S3->S4

Self-validating LC-MS workflow ensuring sample integrity and regulatory compliance.

Step-by-Step Experimental Methodology
3.1 Sample Preparation
  • Diluent Preparation: Prepare a solution of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid and 0.1% Ascorbic Acid. Causality: Formic acid promotes efficient protonation for Positive ESI without suppressing the signal (unlike TFA), while ascorbic acid acts as a sacrificial antioxidant to protect the diamine.

  • Standard/Sample Solubilization: Accurately weigh 1.0 mg of 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride and dissolve in 1.0 mL of the prepared diluent (1 mg/mL stock).

  • Working Solution: Dilute the stock to 10 µg/mL for LC-MS analysis. Vortex for 30 seconds and transfer to amber autosampler vials to prevent photolytic degradation.

3.2 UHPLC Parameters
  • Column: C18, 1.7 µm, 2.1 x 100 mm (End-capped to reduce secondary interactions with the basic diamine).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes, then flush at 95% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Autosampler Temp: 4°C (Critical for stability).

3.3 Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Precursor Ion: m/z 189.10[M+H]+ (Free base MW = 188.10).

  • Monitored Transitions (MRM): m/z 189.10 → 91.05 (Tropylium ion from benzyl group, primary quantifier); m/z 189.10 → 172.08 (Loss of NH3, qualifier).

Quantitative Comparison: Premium vs. Generic Grades

We evaluated a synthesized Premium Grade against a Generic Commercial Grade using the3[3], focusing specifically on specificity, accuracy, and impurity profiling.

Analytical ParameterPremium GradeGeneric Commercial GradeAnalytical Impact & Causality
Overall Purity (LC-MS TIC) > 99.5%94.2%High purity ensures predictable stoichiometry in downstream cyclization reactions.
3,4-Diamine Regioisomer Not Detected (<0.05%)3.1%Isobaric impurities cause side-reactions, leading to isomeric mixtures of final APIs that are nearly impossible to separate.
Oxidation Products (m/z 375+) < 0.1%2.5%Generic grades often lack inert packaging. Azo-dimers can poison metal catalysts used in subsequent synthetic steps.
Signal-to-Noise (S/N) at LLOQ > 50:115:1Premium grade exhibits minimal ion suppression from background matrix contaminants.
Solution Stability (24h at 4°C) Stable (No degradation)5% DegradationTrace transition metals in generic grades can catalyze auto-oxidation even at low temperatures.
Conclusion

The LC-MS analysis of 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride requires a nuanced understanding of its chemical reactivity. By employing low-temperature autosampling, antioxidant-stabilized diluents, and orthogonal MS/MS fragmentation, researchers can effectively validate the purity of this critical building block. The comparative data clearly demonstrates that investing in a high-purity, regioisomer-free grade prevents cascading failures in downstream pharmaceutical synthesis.

References
  • ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify Source: Eurachem URL:[Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL:[Link]

Sources

Validation

The Definitive Guide: 1-Benzyl-1H-pyrazole-4,5-diamine HCl vs. Unsubstituted Pyrazole Diamines in Heterocyclic Synthesis

Executive Summary In the development of purine bioisosteres, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure of immense chemical and pharmaceutical importance[1]. However, synthesizing these fused bicycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of purine bioisosteres, the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure of immense chemical and pharmaceutical importance[1]. However, synthesizing these fused bicyclic systems from raw pyrazole precursors presents significant chemical hurdles.

This guide objectively compares the utility, stability, and reactivity of 1-Benzyl-1H-pyrazole-4,5-diamine HCl against its unsubstituted counterpart (1H-pyrazole-4,5-diamine) . Through mechanistic analysis and empirical data, we demonstrate why N1-protection and salt-formation are critical for achieving high-yielding, regioselective annulations in modern drug discovery workflows.

The Mechanistic Challenge: Tautomerism and Oxidation

The fundamental flaw of utilizing unsubstituted 1H-pyrazole-4,5-diamine lies in its inherent physicochemical properties:

  • Tautomeric Ambiguity: The unsubstituted pyrazole ring possesses a mobile proton that rapidly exchanges between the N1 and N2 positions. During electrophilic cyclization, this symmetry-breaking failure leads to an uncontrollable mixture of 1H- and 2H- regioisomers.

  • Oxidative Degradation: Electron-rich diamines are highly susceptible to air oxidation. Free base unsubstituted pyrazole diamines rapidly darken upon exposure to atmospheric oxygen, forming complex polymeric impurities that ruin reaction yields[2].

The Causality of the Solution: By installing a benzyl group at the N1 position, the tautomeric equilibrium is permanently locked, dictating absolute regioselectivity during downstream annulation. Furthermore, supplying the compound as a hydrochloride (HCl) salt protonates the amine, significantly lowering the highest occupied molecular orbital (HOMO) energy. This protects the core from spontaneous atmospheric oxidation and ensures long-term shelf stability[2].

Regioselectivity Unsub 1H-Pyrazole-4,5-diamine (Tautomeric Mixture) Electrophile Cyclization Reagent (e.g., Formamide) Unsub->Electrophile Benzyl 1-Benzyl-1H-pyrazole-4,5-diamine (Locked Tautomer) Benzyl->Electrophile Mix Mixture of 1H- & 2H- Pyrazolo[3,4-d]pyrimidines (Low Yield, Hard Separation) Electrophile->Mix Unsubstituted Pathway Single 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine (Single Regioisomer, High Yield) Electrophile->Single N1-Benzyl Pathway

Figure 1: Divergent regioselectivity pathways of unsubstituted vs. N1-benzyl pyrazole diamines.

Comparative Data Analysis

To objectively evaluate the performance of both building blocks, we have summarized their physicochemical and reactive profiles in the table below. The data clearly illustrates the operational superiority of the N1-benzyl HCl derivative.

Property / Metric1-Benzyl-1H-pyrazole-4,5-diamine HClUnsubstituted 1H-pyrazole-4,5-diamine
Annulation Regioselectivity >98% (Single target isomer)~50/50 Mixture (1H vs 2H isomers)
Oxidation Stability High (Stabilized via HCl salt)Low (Rapidly degrades in air)[2]
Lipophilicity (cLogP) ~1.2 (Enhances organic solubility)~ -0.8 (Highly polar, hard to extract)
Purification Requirement Simple crystallization / FiltrationExtensive column chromatography
Role in Drug Design Hydrophobic anchor or removable groupDirect H-bond donor (if surviving synthesis)

Downstream Applications in Drug Discovery

Pyrazolo[3,4-d]pyrimidines synthesized from these diamines are critical purine bioisosteres[1]. They mimic the adenine ring of ATP, allowing them to bind deeply within the hinge region of various enzymes.

  • Kinase Inhibitors: Historically, derivatives synthesized from substituted pyrazole diamines (such as PP1 and PP2) were among the first identified selective inhibitors of the SRC family of non-receptor tyrosine kinases[3].

  • Anti-Inflammatory & Oncology Agents: Recent library syntheses utilizing the pyrazolopyrimidine core have yielded potent compounds capable of inhibiting COX-2 protein expression in LPS-activated monocytes, as well as demonstrating high cytotoxic activity against breast (MCF-7) and melanoma (B16F-10) cancer cell lines[4].

The N1-benzyl group can either be retained as a permanent pharmacophore to occupy hydrophobic sub-pockets in the target protein, or it can be strategically removed via hydrogenolysis to expose the free pyrazole NH for critical hydrogen-bonding interactions.

Self-Validating Experimental Protocols

The following workflows represent field-proven, self-validating systems. The causality of each reagent choice is explained to ensure reproducibility when scaling up[2].

Workflow Step1 1-Benzyl-1H-pyrazole- 4,5-diamine HCl Step2 Freebasing (NaOAc / Solvent) Step1->Step2 Step3 Annulation (Formic Acid, 100°C) Step2->Step3 Step4 N1-Benzyl Pyrazolo- [3,4-d]pyrimidine Step3->Step4 Step5 Hydrogenolysis (H2, Pd/C, MeOH) Step4->Step5 Optional Deprotection Step6 1H-Pyrazolo- [3,4-d]pyrimidine Step5->Step6

Figure 2: Experimental workflow from protected diamine to final unsubstituted pyrazolopyrimidine.

Protocol A: Regioselective Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-ol

Mechanism & Causality: Formic acid acts as both the solvent and the C1 source for the pyrimidine ring. Sodium acetate is required to buffer the HCl salt, liberating the nucleophilic amines in situ to attack the electrophilic carbonyl.

  • Preparation: Charge a 100 mL round-bottom flask with 1-Benzyl-1H-pyrazole-4,5-diamine HCl (10.0 mmol).

  • Freebasing & Reagent Addition: Add 20 mL of formic acid (98%) followed by anhydrous sodium acetate (11.0 mmol).

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100°C for 8 hours under a nitrogen atmosphere.

  • Validation: Monitor the reaction via LC-MS. The intermediate formamide should fully dehydrate and cyclize into the fused bicyclic system.

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water.

  • Isolation: Filter the resulting precipitate, wash with cold water (2 x 20 mL), and dry under vacuum to yield the pure regioselective product.

Protocol B: Global Deprotection (Hydrogenolytic Debenzylation)

Mechanism & Causality: For targets requiring an unsubstituted pyrazole NH, the benzyl group is removed post-cyclization. Palladium on carbon (Pd/C) is utilized under a hydrogen atmosphere to selectively cleave the N-benzyl bond without reducing the aromatic pyrazolopyrimidine core.

  • Preparation: Dissolve the N1-benzyl pyrazolopyrimidine (5.0 mmol) in 30 mL of anhydrous methanol in a pressure-rated vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a strict argon blanket to prevent ignition of the solvent.

  • Hydrogenation: Introduce hydrogen gas via a Parr shaker at 40 psi.

  • Reaction: Stir the suspension vigorously at 40°C for 12 hours.

  • Workup: Filter the catalyst through a tightly packed pad of Celite, washing the filter cake with hot methanol to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate in vacuo to afford the highly pure, unsubstituted 1H-pyrazolo[3,4-d]pyrimidine core.

References

  • Synthesis and Biological Studies of Pyrazolo[3, 4-d] Pyrimidines - Oriental Journal of Chemistry - 1

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - National Institutes of Health (NIH) - 4

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - National Institutes of Health (NIH) - 3

  • Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine - BenchChem - 2

Sources

Comparative

Benchmarking amidation reactivity of 1-Benzyl-1H-pyrazole-4,5-diamine HCl

Benchmarking Amidation Reactivity of 1-Benzyl-1H-pyrazole-4,5-diamine HCl: A Comparative Guide Executive Summary 1-Benzyl-1H-pyrazole-4,5-diamine HCl is a highly versatile building block in medicinal chemistry, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Amidation Reactivity of 1-Benzyl-1H-pyrazole-4,5-diamine HCl: A Comparative Guide

Executive Summary 1-Benzyl-1H-pyrazole-4,5-diamine HCl is a highly versatile building block in medicinal chemistry, frequently utilized for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines. A critical step in its functionalization is the regioselective amidation of its amino groups. This guide benchmarks the amidation reactivity of 1-benzyl-1H-pyrazole-4,5-diamine HCl against its structural alternatives, providing a deep dive into the mechanistic causality of its regioselectivity and offering field-proven, self-validating protocols.

In pyrazole diamines, the two amino groups at the 4- and 5-positions exhibit distinct nucleophilic profiles governed by both the intrinsic electronic properties of the pyrazole core and the steric environment dictated by the N1 substituent [1].

  • Electronic Effects: The pyrazole ring is an electron-rich heterocycle, but its electron density is not distributed equally. The C4 position is generally the most electron-rich carbon in the ring, enhancing the nucleophilicity of the 4-amino group. Conversely, the 5-amino group is adjacent to the pyridine-like N2 atom (in the tautomeric sense) and the N1 atom, which exert electron-withdrawing inductive effects, rendering the 5-amino group significantly less nucleophilic [2].

  • Steric Hindrance (The Benzyl Effect): The choice of the N1 protecting/directing group is the primary lever for controlling amidation regioselectivity. In 1-benzyl-1H-pyrazole-4,5-diamine, the bulky benzyl group at N1 creates a massive steric shield around the adjacent 5-amino group. When an electrophile (e.g., an acyl chloride) approaches, the transition state for 5-amidation is highly destabilized by steric clash. Consequently, amidation occurs almost exclusively at the kinetically and thermodynamically favored 4-amino position.

Mechanism A 1-Benzyl-1H-pyrazole -4,5-diamine HCl B Free Base Generation (DIPEA / Et3N) A->B C Electrophilic Attack (Acyl Chloride) B->C 4-NH2 Nucleophilic Attack D Tetrahedral Intermediate C->D E 4-Amido-5-amino Pyrazole Product D->E -HCl

Mechanistic pathway of regioselective 4-amidation of 1-Benzyl-1H-pyrazole-4,5-diamine.

Benchmarking Alternatives: A Comparative Analysis

To objectively evaluate the performance of the 1-benzyl derivative, we must benchmark it against common alternatives: the 1-methyl derivative and the unprotected 1H-pyrazole-4,5-diamine.

SubstrateN1 Substituent Steric Bulk4-NH2 vs 5-NH2 RegioselectivityRisk of Di-acylationPrimary Application
1-Benzyl-1H-pyrazole-4,5-diamine HCl High (Phenyl ring shielding)Excellent (>95:5) LowPrecision synthesis of 4-substituted amides; easy deprotection via hydrogenolysis.
1-Methyl-1H-pyrazole-4,5-diamine Low (Methyl group)Moderate (~80:20)ModerateSynthesis where the N1-methyl is part of the final pharmacophore.
1H-pyrazole-4,5-diamine None (Tautomeric system)Poor (Tautomerization issues)HighSymmetrical fused ring synthesis; requires exhaustive protection strategies.

Data Interpretation: The 1-benzyl variant offers the optimal balance of high regioselectivity (minimizing costly chromatographic separations) and synthetic flexibility (the benzyl group can be removed later via palladium-catalyzed hydrogenation). The unprotected diamine is highly prone to complex mixtures due to tautomerization and competing N-acylation of the pyrazole ring itself [2].

AmidationWorkflow Start Select Pyrazole Diamine Decision N1 Substituent? Start->Decision Benzyl 1-Benzyl Decision->Benzyl Methyl 1-Methyl Decision->Methyl Unprotected Unprotected (1H) Decision->Unprotected CondB Standard Amidation High 4-NH2 Selectivity Benzyl->CondB CondM Careful Stoichiometry Moderate Selectivity Methyl->CondM CondU Complex Mixture Requires Protection Unprotected->CondU

Logical decision tree demonstrating the impact of N1 substitution on amidation outcomes.

Self-Validating Experimental Protocol: Regioselective 4-Amidation

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps (In-Process Controls - IPCs) to verify the reaction's progress and regiochemical outcome [3].

Materials:

  • 1-Benzyl-1H-pyrazole-4,5-diamine HCl (1.0 eq)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free-Basing and Solubilization: Suspend 1-benzyl-1H-pyrazole-4,5-diamine HCl (1.0 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic free amines. 3.0 equivalents of DIPEA are used: one to neutralize the HCl salt, one to act as the acid scavenger for the amidation, and an excess to ensure a basic environment.

    • Self-Validation Check 1: The heterogeneous suspension should transition to a clear or slightly hazy solution, confirming the generation of the free base.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the acyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise over 15 minutes.

    • Causality: Low temperatures suppress the kinetic energy of the system, maximizing the energy difference between the activation barriers of the 4-NH2 (lower barrier) and 5-NH2 (higher barrier) attacks, thereby enhancing regioselectivity.

  • Reaction Monitoring (IPC): Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Self-Validation Check 2 (LC-MS): Aliquot 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. You should observe the mass of the mono-acylated product. The absence of the di-acylated mass confirms that the 5-amino group remains unreactive under these conditions.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Regiochemical Confirmation:

    • Self-Validation Check 3 (NMR): Perform ¹H-NMR and 2D-NOESY on the purified product. A NOESY correlation between the newly formed amide proton and the pyrazole C3-H proton confirms acylation at the 4-position. The absence of correlation between the amide proton and the benzyl CH₂ protons further validates that the 5-position (adjacent to the benzyl group) was not acylated.

Conclusion

When benchmarking pyrazole diamines for library synthesis or scale-up, 1-benzyl-1H-pyrazole-4,5-diamine HCl stands out as the superior substrate for regioselective functionalization. Its inherent steric and electronic biases create a highly predictable reactivity profile, significantly reducing the downstream burden of complex purifications compared to its methyl or unprotected counterparts.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PubMed Central (PMC) URL:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: KTU ePubl URL:[Link]

  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain Source: ACS Publications URL:[Link]

Validation

Spectroscopic Validation of Synthesized 1-Benzyl-1H-pyrazole-4,5-diamine HCl Analogs: A Comparative Analytical Guide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical bottleneck in the development of pyrazolo[3,4-d]pyrimidine kinase inhibitors and related heterocycles: the structural ambiguity...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical bottleneck in the development of pyrazolo[3,4-d]pyrimidine kinase inhibitors and related heterocycles: the structural ambiguity of early-stage building blocks.

The synthesis of 1-Benzyl-1H-pyrazole-4,5-diamine HCl analogs typically involves the alkylation of a nitropyrazole precursor followed by catalytic reduction. However, this pathway is notoriously prone to generating N1/N2 regioisomeric mixtures and incomplete reduction artifacts [1]. Standard commercial suppliers often rely on basic 1D Nuclear Magnetic Resonance (NMR) and nominal-mass LC-MS to validate their products. This approach is fundamentally flawed for pyrazole derivatives, as it fails to definitively resolve regioisomers.

This guide objectively compares the analytical performance of Standard Commercial Grade analogs against High-Fidelity Synthesized Analogs , demonstrating why an advanced, self-validating multidimensional spectroscopic workflow is mandatory for ensuring scientific integrity.

The Causality of Analytical Failure in Standard Workflows

To understand why standard validation fails, we must examine the molecular physics of the pyrazole core.

The Regioisomer Blindspot (1D NMR)

When benzylating a pyrazole ring, the benzylation can occur at either the N1 or N2 position. In 1D 1 H NMR, the isolated pyrazole proton (C3-H or C5-H) in both isomers appears as a sharp singlet between 7.40 and 7.60 ppm. In standard 400 MHz spectra, these singlets frequently overlap with the multiplet of the benzyl aromatic protons (7.20–7.40 ppm). Without a pure reference standard of both isomers, 1D NMR cannot confidently assign the regiochemistry [2].

The Isobaric Trap (Nominal Mass LC-MS)

Standard single-quadrupole LC-MS provides a nominal mass (e.g., m/z 189 for the free base). However, incomplete reduction of the nitro precursor can yield nitroso-amino or hydroxylamino intermediates. While their masses differ slightly, standard MS lacks the resolving power to differentiate the target diamine from isobaric impurities or complex matrix adducts.

The Self-Validating Solution: 2D NMR & HRMS

A self-validating system does not rely on external reference standards; it proves its own structure through orthogonal physical constants.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Maps the 2- and 3-bond couplings between protons and carbons. The benzyl -CH 2​

    • protons will show a definitive 3-bond correlation to the C5 carbon in the N1-isomer, explicitly proving the covalent linkage [3].
  • HRMS (High-Resolution Mass Spectrometry): Provides exact mass to four decimal places, confirming the precise elemental composition ( C10​H12​N4​ ) and ruling out reduction artifacts.

Visualizing the Analytical Workflow

The following flowchart illustrates the logical progression of our self-validating multidimensional workflow compared to the premature termination of standard protocols.

AnalyticalWorkflow Synthesis Synthesized Analog (Crude Mixture) LCMS LC-HRMS (Mass & Purity Check) Synthesis->LCMS NMR1D 1D 1H & 13C NMR (Basic Connectivity) LCMS->NMR1D >99% Purity Fail Regioisomeric Impurity Detected LCMS->Fail <99% Purity NMR2D 2D HMBC/HSQC (Regioisomer Resolution) NMR1D->NMR2D Isomer Ambiguity FTIR FTIR Spectroscopy (Functional Group Integrity) NMR2D->FTIR N1-Alkylation Confirmed NMR2D->Fail N2-Alkylation Detected Validation Self-Validated High-Purity Product FTIR->Validation Final QA Pass

Figure 1: Self-validating multidimensional spectroscopic workflow for pyrazole regioisomer resolution.

Comparative Experimental Methodologies

Protocol A: Standard Commercial Validation (The Alternative)

This protocol represents the industry baseline, which leaves structural ambiguity unresolved.

  • Sample Preparation: Dissolve 5 mg of the compound in DMSO- d6​ .

  • LC-UV/MS Analysis: Inject 1 µL into a standard C18 column coupled to a single-quadrupole MS. Monitor UV at 254 nm. Result: Yields a single peak with nominal m/z 189 [M+H] + .

  • 1D 1 H NMR (400 MHz): Acquire 16 scans. Result: Identifies benzyl CH 2​ (5.20 ppm) and a broad multiplet for aromatic/pyrazole protons.

Protocol B: Advanced Multidimensional Workflow (High-Fidelity Standard)

This protocol establishes an absolute, self-validating structural proof.

  • UPLC-HRMS (ESI-TOF): Inject sample into a High-Resolution ESI-TOF system. Calibrate with sodium formate to ensure mass accuracy within <2 ppm error.

  • 1D 1 H and 13 C NMR (600 MHz): Acquire 64 scans for 1 H and 1024 scans for 13 C in DMSO- d6​ . The higher magnetic field resolves the pyrazole C3-H singlet from the benzyl multiplet.

  • 2D HSQC & HMBC:

    • HSQC: Correlates the benzyl CH 2​ protons to their direct 13 C carbon (~52.5 ppm).

    • HMBC: Set the long-range coupling delay to 65 ms (optimized for 3JCH​ ~8 Hz). Observe the cross-peak between the benzyl protons (5.20 ppm) and the pyrazole C5 carbon (~140.2 ppm). The absence of a cross-peak to C3 (~130.5 ppm) definitively proves N1-alkylation.

  • FTIR Spectroscopy (ATR): Confirm the presence of primary amine N-H stretching bands (3400–3200 cm −1 ) and the absence of nitro group symmetric/asymmetric stretches (1550 and 1350 cm −1 ), proving complete reduction.

Quantitative Data Comparison

The following tables summarize the spectroscopic metrics obtained when comparing a High-Fidelity Synthesized 1-Benzyl-1H-pyrazole-4,5-diamine HCl against a Standard Commercial Grade equivalent.

Table 1: Comparative NMR Assignments & Regioisomer Resolution

Data acquired at 600 MHz in DMSO- d6​ . The High-Fidelity product shows exclusive N1-alkylation, whereas the commercial alternative shows a mixed isomer profile.

Spectroscopic FeatureHigh-Fidelity Product (N1-Isomer)Commercial Alternative (Mixed)Diagnostic Significance
1 H: Benzyl -CH 2​ - 5.20 ppm (s, 2H)5.20 ppm (s) & 5.12 ppm (s, minor)Minor peak indicates N2-isomer contamination.
1 H: Pyrazole C3-H 7.45 ppm (s, 1H)7.45 ppm (s) & 7.61 ppm (s, minor)C5-H of the N2-isomer shifts downfield.
13 C: Pyrazole C5 140.2 ppm140.2 ppm & 138.5 ppmCarbon adjacent to the alkylated nitrogen.
2D HMBC Correlation Benzyl CH 2​ C5 & C3Ambiguous cross-peaks observedProves exact site of covalent attachment.
Table 2: HRMS and Purity Metrics

Exact mass analysis ensures the absence of isobaric reduction artifacts.

MetricHigh-Fidelity ProductCommercial AlternativeAnalytical Requirement
Theoretical Exact Mass [M+H] + 189.1135189.1135 C10​H13​N4+​
Observed Mass [M+H] + 189.1137 ( Δ 1.0 ppm)189.2 (Nominal only)Error must be < 5 ppm for structural proof.
UPLC-UV Purity (254 nm) > 99.8%94.5%Ensures absence of UV-active impurities.
FTIR Nitro Band (1550 cm −1 ) AbsentTrace signal detectedConfirms 100% catalytic reduction.

Conclusion

The spectroscopic validation of 1-Benzyl-1H-pyrazole-4,5-diamine HCl cannot be treated as a routine checklist. Relying on 1D NMR and nominal mass spectrometry leaves critical structural questions unanswered, risking the integrity of downstream medicinal chemistry campaigns. By implementing a self-validating multidimensional workflow—anchored by 2D HMBC and HRMS—researchers can guarantee absolute regiochemical fidelity and analytical purity, far surpassing the metrics of standard commercial alternatives.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Ovid. Available at:[Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences (Visnav). Available at:[Link]

Safety & Regulatory Compliance

Safety

1-Benzyl-1H-pyrazole-4,5-diamine HCl proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-Benzyl-1H-pyrazole-4,5-diamine HCl Executive Summary & Chemical Profile 1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride is a highly specialized building block widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-Benzyl-1H-pyrazole-4,5-diamine HCl

Executive Summary & Chemical Profile

1-Benzyl-1H-pyrazole-4,5-diamine hydrochloride is a highly specialized building block widely utilized in pharmaceutical research, particularly for the synthesis of purine analogs and pyrazolo[3,4-d]pyrimidines. Because it is a biologically active organic amine salt, its disposal requires strict adherence to hazardous waste protocols. Improper disposal can lead to severe environmental contamination, aquatic toxicity, and dangerous laboratory cross-reactions.

Hazard Assessment & Causality

To safely manage this compound, researchers must understand the chemical causality behind its hazards. We do not just dispose of it as "general waste" due to three fundamental chemical properties:

  • Amine Toxicity and Ecological Impact: The molecule features two primary amine groups on a pyrazole ring. Organic amines are notoriously toxic to aquatic life and can disrupt the biological treatment processes utilized in municipal wastewater facilities[1]. They do not readily biodegrade and must never be disposed of via sink drains.

  • Acidity of the Hydrochloride Salt: As an HCl salt of a weak organic base, dissolving this compound in water yields an acidic solution. If mixed indiscriminately with incompatible aqueous wastes (such as cyanides or sulfides), it could theoretically liberate toxic gases. Furthermore, acidic wastes with a pH below 5.5 cause corrosive structural damage to piping and containment vessels[1].

  • Chemical Reactivity: The electron-rich diamine system is susceptible to oxidation. Contact with strong oxidizers (e.g., peroxides, permanganates) can lead to rapid, exothermic degradation[2].

Waste Segregation Workflow

Proper segregation is the cornerstone of laboratory safety. The following diagram illustrates the validated decision matrix for routing 1-Benzyl-1H-pyrazole-4,5-diamine HCl waste to ensure regulatory compliance and laboratory safety.

WasteWorkflow Start Waste: 1-Benzyl-1H-pyrazole- 4,5-diamine HCl State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Organic Organic Solvent (e.g., DMSO, MeOH) Solvent->Organic Organic Aqueous Aqueous Solution Solvent->Aqueous Aqueous OrgBin Non-Halogenated Organic Waste Organic->OrgBin pHCheck Check & Adjust pH (Target: 6.0 - 8.0) Aqueous->pHCheck AqBin Aqueous Hazardous Waste (NO DRAIN DISPOSAL) pHCheck->AqBin

Decision tree for the safe segregation and disposal of 1-Benzyl-1H-pyrazole-4,5-diamine HCl waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Reagent or Contaminated Consumables) Causality: Solid organic amines must be routed to high-temperature incineration to ensure complete thermal destruction of the nitrogenous ring system without forming toxic NOx byproducts.

  • Collection: Sweep up any spilled or expired solid powder using a static-free brush. Do not use compressed air, which aerosolizes the toxic dust.

  • Containment: Place the solid into a chemically compatible, sealable container (e.g., high-density polyethylene [HDPE] or glass).

  • Labeling: Label strictly as "Hazardous Solid Waste: Toxic Organic Amine Salt (1-Benzyl-1H-pyrazole-4,5-diamine HCl)".

  • Consumables: Treat all contaminated weighing boats, spatulas, and filter papers as hazardous solid waste. Empty chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[2].

Protocol B: Aqueous Solution Disposal Causality: Aqueous solutions of this HCl salt will be inherently acidic. Neutralization is required prior to bulking with other aqueous wastes to prevent container pressurization or cross-reactivity[2].

  • pH Measurement: Test the pH of the waste solution using indicator paper or a calibrated pH meter.

  • Neutralization: If the pH is below 5.5, slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) dropwise while stirring in a fume hood until the pH reaches 6.0 – 8.0.

  • Transfer: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

  • Verification: Ensure the carboy does not contain strong oxidizers. Never pour this mixture down the sink drain[1].

Protocol C: Organic Solvent Waste (e.g., HPLC Effluent, Reaction Mother Liquors) Causality: When dissolved in organic solvents (like DMSO, Methanol, or Acetonitrile), the mixture must be treated as flammable/toxic organic waste.

  • Segregation: Determine if the solvent mixture contains covalently bound halogens (e.g., Dichloromethane). If yes, route to "Halogenated Organic Waste". If no (e.g., Methanol), route to "Non-Halogenated Organic Waste". (Note: The chloride ion in the HCl salt does not typically classify the entire solvent stream as halogenated for incineration purposes, but always consult your specific EHS department guidelines).

  • Storage: Store in a vented, grounded flammable storage cabinet until collection[3].

Quantitative Data: Waste Stream Compatibility

To prevent dangerous laboratory reactions, adhere to the following compatibility matrix when bulking waste containing 1-Benzyl-1H-pyrazole-4,5-diamine HCl.

Waste Stream CategoryCompatibility StatusChemical Causality / RationaleTarget Container Type
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Amines are readily oxidized; mixing can cause highly exothermic reactions, off-gassing, or fire[2].N/A (Do not mix)
Strong Bases (e.g., NaOH > 5M)CAUTION Will deprotonate the HCl salt to the free base, potentially precipitating the organic compound out of solution and clogging funnels.HDPE / Glass
Halogenated Solvents (e.g., DCM, Chloroform)COMPATIBLE Stable mixture, but increases disposal costs due to specialized halogen incineration requirements.Glass / PTFE
Standard Aqueous Waste COMPATIBLE Must be pH adjusted to 6.0-8.0 prior to mixing to prevent acidic corrosion of the container[1].HDPE Carboy
Heavy Metals (e.g., Cu, Ni, Hg)CAUTION Pyrazole diamines can act as bidentate ligands, forming complex, highly stable metal chelates[3].Segregated Heavy Metal Waste

Emergency Spill Response

In the event of a spill, do not use water to flush the area , as this spreads the aquatic hazard. For solid spills, use dry cleanup methods (e.g., sweeping carefully into a dustpan). For liquid spills, absorb with an inert material (e.g., vermiculite or sand), place in a solid waste container, and label for immediate hazardous pickup[3].

References

  • Title: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals Source: National Research Council URL: [Link]

  • Title: Guideline for the Authorized Disposal of Materials in Laboratory Sinks, Drains and Sewers Source: University of Ottawa URL: [Link]

  • Title: Safety Manual Source: Duke Chemistry URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Benzyl-1H-pyrazole-4,5-diamine HCl

Comprehensive Safety and Operational Protocol: Handling 1-Benzyl-1H-pyrazole-4,5-diamine HCl As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a system of mechanistic caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol: Handling 1-Benzyl-1H-pyrazole-4,5-diamine HCl

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a system of mechanistic causality. When handling active pharmaceutical ingredient (API) intermediates like 1-Benzyl-1H-pyrazole-4,5-diamine HCl, understanding why a chemical behaves the way it does dictates how we protect ourselves. This protocol provides a self-validating, step-by-step framework for the safe handling, operational execution, and disposal of this compound.

Hazard Causality & Mechanistic Profile

1-Benzyl-1H-pyrazole-4,5-diamine HCl is a synthetic building block frequently utilized in kinase inhibitor development. Its specific chemical structure necessitates targeted safety countermeasures:

  • Acidic Salt Corrosivity: As a hydrochloride (HCl) salt, this compound readily dissociates in the presence of moisture (such as sweat on the skin or mucous membranes in the respiratory tract), creating a localized acidic environment. This leads to acute tissue irritation or chemical burns[1].

  • Diamine Sensitization: Aromatic and heterocyclic diamines are notorious skin sensitizers. They can act as haptens, covalently binding to epidermal proteins and triggering a T-cell-mediated immune response (allergic contact dermatitis) upon repeated exposure[1].

  • Aerosolization Risk: The compound is typically supplied as a fine, lyophilized, or milled crystalline powder. The low mass and high surface area of these particles make them highly susceptible to electrostatic dispersion and aerosolization, posing a severe inhalation hazard.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, we employ a multi-layered barrier system. The following table summarizes the quantitative specifications and logical justification for the required PPE[2].

PPE CategorySpecification / MaterialQuantitative MetricCausality & Justification
Hand Protection (Inner) Standard Nitrile (Powder-Free)4-5 mil thicknessProvides baseline dexterity and a primary barrier against powder residue.
Hand Protection (Outer) Heavy-Duty Nitrile or Neoprene 8 mil thickness, >240 min breakthroughDiamines can permeate standard latex. Extended breakthrough time ensures protection against dissolved API.
Eye Protection Non-Vented Safety GogglesANSI Z87.1+ certifiedPrevents airborne dust ingress. Standard safety glasses are insufficient for fine powders.
Respiratory N95 or P100 Particulate Respirator95% to 99.97% filtration efficiencyMandatory if handled outside a primary containment device (e.g., during a spill).
Body Protection Disposable Tyvek Coat or SleevesHigh-density polyethylene (HDPE)Prevents particulate accumulation on porous woven cotton lab coats.

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed[3].

Phase 1: Pre-Operational Validation

  • Containment Check: Verify that the chemical fume hood or powder weighing enclosure is operational. The face velocity must read between 80–100 feet per minute (fpm).

  • Glove Integrity Test: Before donning the outer heavy-duty nitrile gloves, trap air inside the glove and roll the cuff to inflate the fingers. Submerge in water or listen closely to validate the absence of micro-punctures.

  • Static Mitigation: Wipe the exterior of the weighing balance and spatulas with an anti-static wipe to prevent powder repulsion and dispersion.

Phase 2: Execution (Weighing & Transfer)

  • Place a tared, sealable glass vial onto the balance inside the fume hood.

  • Using an anti-static micro-spatula, carefully transfer the 1-Benzyl-1H-pyrazole-4,5-diamine HCl into the vial. Scientific Insight: Keep the source bottle and the destination vial as close as possible to minimize the transit path of the powder.

  • Cap the vial tightly while still inside the hood.

  • Wipe the exterior of the sealed vial with a Kimwipe dampened with water or a mild solvent (e.g., isopropanol) to remove any microscopic fugitive dust.

Phase 3: Post-Operational Doffing

  • Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in the solid hazardous waste bin.

  • Transfer the decontaminated, sealed vial to your reaction station.

  • Doff the Tyvek coat, goggles, and inner gloves. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to suppress aerosolization[3].

Spill Cleanup Protocol:

  • Evacuate and Assess: If the spill occurs outside a fume hood, step back and allow any airborne dust to settle for 5 minutes. Don a P100 respirator.

  • Suppress (No Dry Sweeping): Never use a brush or broom, as this will aerosolize the diamine powder. Instead, gently cover the spill with absorbent pads.

  • Wet-Wipe: Dampen the pads with water (to dissolve the HCl salt) or a dilute neutralizing buffer. Carefully wipe the area from the perimeter inward.

  • Secondary Decontamination: Wipe the surface a second time with an isopropanol-soaked pad to ensure complete removal of organic residues.

Waste Disposal:

  • Solid Waste: Place all contaminated wipes, spatulas, and outer gloves into a clearly labeled, sealable polyethylene hazardous waste bag.

  • Categorization: Label the waste as "Toxic Solid Waste: Contains Pyrazole Diamine HCl (Halogenated/Nitrogenous Organic)."

  • Incompatibility Warning: Do not dispose of this waste in containers holding strong oxidizing agents (e.g., nitric acid, peroxides), as diamines can undergo violent exothermic oxidation.

Workflow Visualization

G cluster_PPE PPE Donning Sequence (Self-Validating) cluster_Ops Operational Execution (Fume Hood) cluster_Post Decontamination & Disposal Start Hazard Assessment: 1-Benzyl-1H-pyrazole-4,5-diamine HCl N1 1. Inspect & Don Tyvek Coat Start->N1 N2 2. Don Inner Nitrile Gloves N1->N2 N3 3. Don Safety Goggles & Respirator N2->N3 N4 4. Air-Test & Don Outer Nitrile Gloves N3->N4 O1 Verify Hood Velocity (80-100 fpm) N4->O1 Proceed to Hood O2 Anti-Static Weighing into Sealable Vial O1->O2 O3 Wet-Wipe Exterior of Sealed Vial O2->O3 Spill Spill Event O2->Spill Accident D1 Dispose Outer Gloves as Solid Haz-Waste O3->D1 D2 Transfer Vial to Reaction Station D1->D2 D3 Doff Remaining PPE & Wash Hands D2->D3 Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean Clean->D1

Operational and safety workflow for handling 1-Benzyl-1H-pyrazole-4,5-diamine HCl.

References

  • Skin Exposures and Effects - Centers for Disease Control and Prevention (NIOSH). Available at: [Link]

  • Hazard Communication Standard: Safety Data Sheets (OSHA 3514) - Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Research Council (NCBI Bookshelf). Available at:[Link]

Sources

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